2-Amino-6-fluoro-4-methoxypyrimidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-fluoro-6-methoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRXRDJKTBCVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353927 | |
| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130687-25-1 | |
| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 2-Amino-6-fluoro-4-methoxypyrimidine (CAS Number: 130687-25-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and technical documentation for 2-Amino-6-fluoro-4-methoxypyrimidine (CAS: 130687-25-1) are limited. This guide provides a comprehensive overview based on available data for this compound and structurally related pyrimidine derivatives. The experimental protocols and potential applications described herein are illustrative and may require significant adaptation for this specific molecule.
Core Compound Identification and Properties
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of an amino group, a fluorine atom, and a methoxy group suggests its potential as a versatile intermediate in medicinal chemistry and drug discovery.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Physicochemical Data:
A summary of the available quantitative data for this compound is presented below. It is important to note that experimental values for properties like melting and boiling points can vary depending on the purity of the sample and the experimental conditions.
| Property | Value | Reference |
| CAS Number | 130687-25-1 | [1][2] |
| Molecular Formula | C₅H₆FN₃O | [3] |
| Molecular Weight | 143.12 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [3] |
Synthesis and Purification
Hypothetical Synthetic Pathway:
A plausible synthetic route could start from a readily available dichloropyrimidine, followed by selective nucleophilic substitution reactions.
Figure 2: Hypothetical synthetic pathway for this compound.
General Experimental Protocol for Nucleophilic Substitution on a Pyrimidine Ring (Illustrative):
This protocol is based on general methods for the synthesis of similar compounds and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a solution of the starting chloropyrimidine in a suitable anhydrous solvent (e.g., Tetrahydrofuran, Dimethylformamide), add the nucleophile (e.g., sodium methoxide) at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and the product is extracted into an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to afford the pure desired product.
Analytical Characterization
Comprehensive spectral data (NMR, IR, MS) for this compound are not widely published. The following are expected spectral characteristics based on its structure.
Expected Spectral Data:
| Technique | Expected Characteristics |
| ¹H NMR | - A singlet for the methoxy (O-CH₃) protons. - A singlet or broad singlet for the amino (NH₂) protons. - A doublet for the pyrimidine ring proton, showing coupling to the fluorine atom. |
| ¹³C NMR | - Resonances for the five carbon atoms of the pyrimidine ring and the methoxy group. The carbons attached to fluorine and the amino and methoxy groups will show characteristic chemical shifts. The carbon bonded to fluorine will exhibit a large C-F coupling constant. |
| ¹⁹F NMR | - A singlet or doublet (if coupled to the adjacent ring proton) corresponding to the fluorine atom. |
| IR Spectroscopy | - N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm⁻¹). - C-O stretching for the methoxy group. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - C-F stretching vibration. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (143.12 g/mol ). - Characteristic fragmentation patterns involving the loss of small molecules or radicals such as CH₃, OCH₃, or HCN. |
Illustrative Analytical Workflow:
Figure 3: A general workflow for the analytical characterization of a synthesized organic compound.
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound have not been reported, the pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives of 2-aminopyrimidine have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, antivirals, and antibacterials.
The substituents on this particular molecule suggest potential areas of interest:
-
Amino Group: Can act as a hydrogen bond donor and a key point for further chemical modification to explore structure-activity relationships (SAR).
-
Fluorine Atom: Often introduced to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.
-
Methoxy Group: Can influence solubility and act as a hydrogen bond acceptor.
Potential Signaling Pathway Involvement (Hypothetical):
Given the prevalence of aminopyrimidines as kinase inhibitors, a hypothetical involvement in a generic kinase signaling pathway is depicted below. This is purely illustrative and not based on experimental data for this specific compound.
Figure 4: Hypothetical inhibition of a generic kinase signaling pathway.
Conclusion and Future Directions
This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. The lack of extensive public data presents both a challenge and an opportunity for novel research. Future work should focus on:
-
Development and publication of robust and scalable synthetic routes.
-
Full analytical characterization using modern spectroscopic techniques.
-
Screening for biological activity against a diverse range of therapeutic targets, particularly protein kinases.
-
Exploration of its utility as a building block for the synthesis of more complex molecules.
This technical guide provides a foundational understanding of this compound based on the currently limited available information. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 130687-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-fluoro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological relevance of 2-Amino-6-fluoro-4-methoxypyrimidine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from structurally similar pyrimidine derivatives to offer valuable insights for research and development.
Physicochemical Properties
| Property | This compound (Predicted/Calculated) | 2-Amino-4-chloro-6-methylpyrimidine[1] | 2-Amino-4,6-dimethoxypyrimidine[2] | 2-Amino-4-hydroxy-6-methylpyrimidine |
| Molecular Formula | C₅H₆FN₃O | C₅H₆ClN₃ | C₆H₉N₃O₂ | C₅H₇N₃O |
| Molecular Weight | 143.12 g/mol | 143.57 g/mol | 155.15 g/mol | 125.13 g/mol |
| Melting Point (°C) | Data not available | 183-186 | 94-96 | >300 |
| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Acetic acid: 50 mg/mL | Data not available | Data not available |
| LogP | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a general synthetic route can be proposed based on established methods for the synthesis of substituted aminopyrimidines. The following represents a plausible, multi-step synthetic protocol.
Proposed Synthesis of this compound:
Step 1: Synthesis of a Dichloropyrimidine Intermediate
A common starting point for the synthesis of substituted pyrimidines is the condensation of a malonic acid derivative with urea or guanidine, followed by chlorination. For instance, a substituted malonic acid diester can be condensed with guanidine to form a dihydroxypyrimidine. This intermediate can then be chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield a 2-amino-4,6-dichloropyrimidine derivative.
Step 2: Nucleophilic Substitution to Introduce the Methoxy Group
The more reactive chlorine atom, typically at the 4-position, can be selectively displaced by a nucleophile. To introduce the methoxy group, the dichloropyrimidine intermediate would be reacted with sodium methoxide in methanol at a controlled temperature. The reaction progress would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 3: Nucleophilic Substitution to Introduce the Fluoro Group
The remaining chlorine atom at the 6-position can be substituted with fluorine. This can be achieved using a fluorinating agent such as potassium fluoride in a suitable high-boiling point solvent, potentially with a phase-transfer catalyst to enhance reactivity.
Step 4: Purification and Characterization
The final product, this compound, would be purified using standard techniques such as column chromatography or recrystallization. The structure and purity of the compound would then be confirmed by analytical methods including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Biological Activities of Substituted Pyrimidines
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While the specific biological profile of this compound is not documented, its structural features suggest potential for interaction with various biological targets.
Substituted pyrimidines have been extensively investigated as:
-
Kinase Inhibitors: Many pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which play crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.
-
Antiviral Agents: The structural similarity of pyrimidines to nucleobases makes them prime candidates for the development of antiviral drugs that can interfere with viral replication.
-
Antimicrobial Agents: Pyrimidine derivatives have shown promise as antibacterial and antifungal agents.
-
Central Nervous System (CNS) Agents: Certain substituted pyrimidines have been explored for their activity on CNS targets.
Given the diverse biological roles of substituted pyrimidines, this compound represents a compound of interest for further investigation in drug discovery and development programs. The presence of the fluorine atom and the methoxy and amino groups provides multiple points for potential hydrogen bonding and other interactions with biological macromolecules, making it a candidate for screening against various therapeutic targets.
References
Elucidating the Structure of 2-Amino-6-fluoro-4-methoxypyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of 2-Amino-6-fluoro-4-methoxypyrimidine, a substituted pyrimidine of interest to researchers and professionals in drug development. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the general experimental protocols and presents representative data from structurally similar compounds to guide researchers in their analytical endeavors.
Molecular Structure and Properties
This compound is a heterocyclic organic compound with the chemical formula C₅H₆FN₃O. Its structure features a pyrimidine ring substituted with an amino group at position 2, a fluorine atom at position 6, and a methoxy group at position 4. The accurate determination of this substitution pattern is critical for understanding its chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 130687-25-1 | Chemical Abstract Service |
| Molecular Formula | C₅H₆FN₃O | N/A |
| Molecular Weight | 143.12 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | N/A |
Spectroscopic Analysis for Structure Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structure determination of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be required.
Expected ¹H NMR Spectral Data (based on analogs):
The proton NMR spectrum is expected to show distinct signals for the amino protons, the methoxy protons, and the aromatic proton on the pyrimidine ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | N/A |
| -OCH₃ | 3.8 - 4.2 | Singlet | N/A |
| H-5 | 5.5 - 6.5 | Doublet | ~2-4 (due to coupling with ¹⁹F) |
Expected ¹³C NMR Spectral Data (based on analogs):
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-2 | 160 - 165 | Singlet |
| C-4 | 165 - 170 | Doublet |
| C-5 | 80 - 90 | Doublet |
| C-6 | 155 - 160 | Doublet |
| -OCH₃ | 55 - 60 | Singlet |
Expected ¹⁹F NMR Spectral Data:
The fluorine NMR will show a single signal for the fluorine atom at the C-6 position, likely a doublet due to coupling with the H-5 proton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M]+• | 143.05 |
| [M+H]+ | 144.06 |
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
Table 5: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amino) | 3300 - 3500 |
| C-H stretch (methoxy, aromatic) | 2850 - 3100 |
| C=N stretch (pyrimidine ring) | 1600 - 1680 |
| C-O stretch (methoxy) | 1000 - 1300 |
| C-F stretch | 1000 - 1400 |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width appropriate for fluorine chemical shifts.
-
Use a standard pulse sequence without proton decoupling to observe H-F coupling.
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analysis:
-
Acquire a full scan mass spectrum over a mass range of m/z 50-500.
-
Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for further structural confirmation.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16-32) for a good quality spectrum.
-
Visualization of the Structure Elucidation Workflow
The following diagrams illustrate the logical flow of the structure elucidation process.
Caption: Workflow for the structure elucidation of a small molecule.
Synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis precursors and methodologies for obtaining 2-Amino-6-fluoro-4-methoxypyrimidine, a valuable building block in medicinal chemistry. The document details potential synthetic pathways, experimental protocols, and relevant biological context to support research and development in this area.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in drug discovery. The pyrimidine scaffold is a core component of numerous biologically active molecules, including kinase inhibitors used in oncology. The specific substitution pattern of an amino group at the 2-position, a fluorine atom at the 6-position, and a methoxy group at the 4-position imparts unique electronic and steric properties, making it an attractive precursor for the synthesis of novel therapeutic agents. This guide outlines the key synthetic strategies for accessing this important molecule.
Synthetic Pathways and Precursors
The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-halogenated pyrimidine core. The choice of starting material and the order of substituent introduction are critical for achieving optimal yields and purity.
Two plausible synthetic routes are presented below, starting from commercially available precursors.
Route 1: From 2-Amino-4,6-dichloropyrimidine
This route involves the selective methoxylation of one chlorine atom, followed by a halogen exchange reaction to introduce the fluorine.
Caption: Synthesis of this compound from 2-Amino-4,6-dichloropyrimidine.
Route 2: From a Fluorinated Pyrimidine Precursor
An alternative approach starts with a fluorinated pyrimidine, which can simplify the final fluorination step.
Caption: Synthesis of this compound from a fluorinated precursor.
Quantitative Data
The following tables summarize typical reaction conditions and reported yields for analogous transformations on pyrimidine scaffolds. This data can serve as a benchmark for the synthesis of this compound.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methoxylation | 2-Amino-4,6-dichloropyrimidine | Sodium Methoxide | Methanol | Reflux | 4-8 | 70-85 | [1] |
| Amination | 2,4-Dichloropyrimidine derivative | Amine, Triethylamine | Solvent-free | 80-90 | 2-6 | 80-95 | [2] |
| Fluorination (Halex) | Chloropyrimidine | KF, Crown Ether | DMSO | 120-150 | 12-24 | 40-60 | General Knowledge |
Experimental Protocols
The following are detailed, generalized experimental protocols for the key synthetic steps, derived from literature procedures for similar compounds.
General Procedure for Selective Methoxylation of 2-Amino-4,6-dichloropyrimidine
-
To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide in methanol (1.0-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford 2-amino-4-chloro-6-methoxypyrimidine.[1]
General Procedure for Amination of a Halogenated Pyrimidine
-
In a reaction vessel, combine the halogenated pyrimidine precursor (1.0 eq) and the aminating agent (e.g., a solution of ammonia in a suitable solvent, or an amine with a non-nucleophilic base like triethylamine) (1.2-2.0 eq).
-
Heat the mixture in a sealed tube or under reflux, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[2]
Experimental Workflow and Signaling Pathway
General Experimental Workflow
The synthesis and purification of this compound typically follows the workflow illustrated below.
Caption: General experimental workflow for the synthesis and purification of this compound.
Biological Context: Kinase Inhibition Signaling Pathway
2-Aminopyrimidine derivatives are well-established as scaffolds for potent kinase inhibitors.[3][4][5] These inhibitors often act by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade that can lead to cell proliferation and survival in cancer.
Caption: 2-Aminopyrimidine derivatives as ATP-competitive kinase inhibitors.
References
- 1. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
2-Amino-6-fluoro-4-methoxypyrimidine reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 2-Amino-6-fluoro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the reactivity of this compound is limited in the current scientific literature. The information presented in this guide is a predictive profile based on the established reactivity of structurally analogous compounds, including other substituted pyrimidines. The provided experimental protocols are generalized and will likely require optimization for this specific substrate.
Introduction
This compound is a substituted pyrimidine featuring an electron-donating amino group at the 2-position, an electron-donating methoxy group at the 4-position, and a halogen (fluorine) at the 6-position. This arrangement of functional groups suggests a rich and versatile chemical reactivity, making it a potentially valuable building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine ring, further influenced by the substituents, governs its susceptibility to various transformations. This guide outlines the predicted reactivity profile of this compound, focusing on key reactions relevant to drug development and molecular synthesis.
Predicted Reactivity Profile
The reactivity of this compound is predicted to be dominated by reactions at the C6-fluorine position, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The amino and methoxy groups are expected to influence the regioselectivity and rate of these reactions.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C6 position is anticipated to be susceptible to displacement by a variety of nucleophiles. The pyrimidine ring's electron-deficient character facilitates nucleophilic attack. The reaction proceeds through a Meisenheimer intermediate, which is a resonance-stabilized anionic adduct. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions on electron-deficient rings.
General Reaction Scheme:

Where Nu- represents a nucleophile such as an amine, alkoxide, or thiolate.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Typical Base | Solvent | Temperature (°C) | Expected Product |
| Primary/Secondary Amine | K₂CO₃, Et₃N, or none | DMF, DMSO, EtOH | 80-120 | 2-Amino-4-methoxy-6-(amino)pyrimidine |
| Alcohol (ROH) | NaH, KOtBu | THF, Dioxane | 25-100 | 2-Amino-4,6-dialkoxypyrimidine |
| Thiol (RSH) | K₂CO₃, NaH | DMF, THF | 25-80 | 2-Amino-4-methoxy-6-(thioether)pyrimidine |
Palladium-Catalyzed Cross-Coupling Reactions
The C6-F bond is also expected to be reactive in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
This reaction enables the formation of a C-C bond by coupling with an organoboron reagent, typically a boronic acid or its ester. While chloro- and bromopyrimidines are more commonly used, fluoropyrimidines can also undergo Suzuki coupling under appropriate conditions.
General Reaction Scheme:

Where R-B(OH)₂ represents an aryl or heteroaryl boronic acid.
Table 2: Predicted Suzuki-Miyaura Coupling Reactions
| Boronic Acid (R-B(OH)₂) | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product |
| Arylboronic acid | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 | 2-Amino-6-aryl-4-methoxypyrimidine |
| Heteroarylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 2-Amino-6-heteroaryl-4-methoxypyrimidine |
This reaction provides a route to form C-N bonds by coupling with primary or secondary amines. It is a powerful method for the synthesis of arylamines.
General Reaction Scheme:

Where R¹R²NH represents a primary or secondary amine.
Table 3: Predicted Buchwald-Hartwig Amination Reactions
| Amine (R¹R²NH) | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product |
| Primary/Secondary Alkylamine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 2-Amino-6-(dialkylamino)-4-methoxypyrimidine |
| Primary/Secondary Arylamine | Pd₂(dba)₃, Pd(OAc)₂ | RuPhos, BrettPhos | LiHMDS, K₃PO₄ | Toluene, THF | 80-110 | 2-Amino-6-(diarylamino/alkylarylamino)-4-methoxypyrimidine |
Experimental Protocols (Generalized)
General Protocol for Nucleophilic Aromatic Substitution with an Amine
Procedure:
-
To a solution of this compound (1.0 equiv.) in an appropriate solvent (e.g., DMF, DMSO, or ethanol), add the desired amine (1.1-1.5 equiv.) and a base such as K₂CO₃ or Et₃N (1.5-2.0 equiv.).[1][2]
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-methoxy-6-(amino)pyrimidine derivative.
General Protocol for Suzuki-Miyaura Coupling
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., SPhos or XPhos, 2-10 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv.).[1][3]
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the ligand (e.g., BINAP or Xantphos, 2-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.).[4]
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the desired aminated product.
Physicochemical Properties and Predicted Spectroscopic Data
Table 4: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₆FN₃O |
| Molecular Weight | 143.12 g/mol |
| CAS Number | 130687-25-1 |
| Appearance | Predicted to be a solid at room temperature |
Predicted Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show a singlet for the methoxy protons (around 3.8-4.0 ppm), a broad singlet for the amino protons, and a singlet for the C5-proton. The chemical shift of the C5-proton will be influenced by the adjacent fluorine and nitrogen atoms.
-
¹³C NMR: The spectrum will show five distinct carbon signals. The carbons attached to fluorine (C6) and the methoxy group (C4) will show characteristic chemical shifts and coupling with the fluorine atom.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 143.
Conclusion
This compound is predicted to be a versatile synthetic intermediate. Its reactivity is likely centered around the C6-fluorine position, which should readily undergo nucleophilic aromatic substitution with a variety of nucleophiles. Furthermore, this position is anticipated to be amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The protocols and data presented in this guide, derived from analogous systems, provide a solid foundation for the exploration and utilization of this promising building block in chemical synthesis and drug discovery. Experimental validation of these predicted reactivities is encouraged to fully elucidate the chemical profile of this compound.
References
- 1. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Biological Screening of 2-Amino-6-fluoro-4-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological screening landscape for 2-Amino-6-fluoro-4-methoxypyrimidine and its structurally related analogs. While direct biological screening data for this compound is not extensively available in public literature, this document extrapolates its potential therapeutic activities based on the significant findings for closely related fluorinated and methoxylated aminopyrimidine derivatives. This guide focuses on potential anti-inflammatory, anticancer, and antiviral activities, providing detailed experimental protocols for key assays and illustrating relevant biological pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents. The strategic functionalization of the pyrimidine ring has led to the development of drugs with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of fluorine atoms and methoxy groups can significantly modulate the physicochemical and biological properties of organic molecules, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.
This compound is a member of this promising class of compounds. While specific biological data for this exact molecule is limited, the analysis of its structural analogs suggests a strong potential for therapeutic applications. Notably, the presence of a fluorine atom at a position analogous to the 5-position of other biologically active pyrimidines points towards potential anti-inflammatory effects through the inhibition of nitric oxide production. This guide will explore this and other potential activities, providing the necessary technical details for further investigation.
Synthesis of this compound and Analogs
The synthesis of this compound and its derivatives can be achieved through multi-step reaction sequences common in heterocyclic chemistry. A plausible synthetic route would involve the construction of the pyrimidine ring followed by functional group interconversions.
A general approach may start from a suitable precursor like a malonic ester derivative which undergoes condensation with a guanidine-containing reagent to form the 2-aminopyrimidine core. Subsequent halogenation and nucleophilic substitution reactions can be employed to introduce the fluoro and methoxy groups at the desired positions. For instance, a common method for producing similar compounds involves the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide in a polar aprotic solvent.
Biological Activities of Fluorinated Aminopyrimidine Derivatives
The biological activities of fluorinated aminopyrimidine derivatives are diverse and significant. The following sections detail the observed activities in compounds structurally related to this compound, providing a basis for its potential pharmacological profile.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
A key finding in a study on 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated that the 5-fluoro analog, 5-fluoro-2-amino-4,6-dichloropyrimidine , is a potent inhibitor of immune-activated nitric oxide (NO) production[1]. This compound exhibited an IC50 of 2 µM, indicating significant anti-inflammatory potential[1]. Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases. The potent inhibitory activity of a closely related fluorinated aminopyrimidine suggests that this compound may also act as an inhibitor of iNOS.
Table 1: Inhibitory Effect of 5-Substituted 2-Amino-4,6-dichloropyrimidines on Nitric Oxide Production [1]
| Compound | Substituent at C5 | IC50 (µM) |
| B12 | -F | 2 |
| B1 | -H | 25 |
| B2 | -CH3 | 20 |
| B3 | -CH2CH3 | 15 |
| B8 | -CH(CH3)CH2CH3 | 36 |
Potential Anticancer and Antiviral Activities
The pyrimidine scaffold is a well-established pharmacophore in anticancer and antiviral drug design. While no direct antiviral activity was observed for the 5-substituted 2-amino-4,6-dichloropyrimidines against a panel of viruses including HIV, HSV, and influenza virus, other pyrimidine derivatives have shown significant efficacy[1]. For researchers interested in exploring these avenues, standard screening protocols are provided in the experimental section.
Experimental Protocols
In Vitro Nitric Oxide (NO) Assay
This protocol is adapted from the methodology used to screen 5-substituted 2-amino-4,6-dichloropyrimidines for their inhibitory effect on NO production[1].
-
Cell Culture: Mouse peritoneal cells are harvested and seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: The test compounds, including this compound, are dissolved in DMSO and added to the cells at various concentrations.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (100 U/mL) to induce iNOS expression and NO production.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Nitrite Quantification (Griess Assay):
-
After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
The mixture is incubated for 10 minutes at room temperature, protected from light.
-
Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
After a further 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite. The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are added to the wells at various concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Plaque Reduction Assay for Antiviral Screening
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in virus-induced plaques.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control. The EC50 (50% effective concentration) is calculated as the compound concentration that reduces the number of plaques by 50%.
Signaling Pathways and Visualizations
Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway
The inhibition of nitric oxide production by fluorinated aminopyrimidines likely involves the modulation of the iNOS signaling pathway. This pathway is typically activated by pro-inflammatory stimuli such as LPS and IFN-γ, leading to the transcription and translation of the iNOS enzyme.
Caption: Potential inhibition of the iNOS signaling pathway.
General Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.
Caption: General workflow for biological screening.
Conclusion
While direct experimental data on the biological activities of this compound is scarce, the available information on its structural analogs strongly suggests its potential as a therapeutic agent, particularly in the realm of anti-inflammatory drug discovery. The potent inhibition of nitric oxide production by a closely related fluorinated aminopyrimidine provides a solid rationale for investigating this compound further as an iNOS inhibitor. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to initiate and conduct a comprehensive biological screening of this compound and its derivatives. Further studies are warranted to fully elucidate its pharmacological profile and to determine its potential for clinical development.
References
Unraveling the Activity of 2-Amino-6-fluoro-4-methoxypyrimidine: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-fluoro-4-methoxypyrimidine is a substituted pyrimidine molecule that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available research to detail its biological activity, relevant signaling pathways, and the experimental methodologies used to elucidate these functions. Through a combination of structured data presentation, detailed protocols, and visual diagrams, this document aims to be an essential resource for professionals engaged in drug discovery and development.
Introduction
Substituted pyrimidines are a well-established class of heterocyclic compounds with a broad range of biological activities, forming the core scaffold of numerous therapeutic agents. The specific substitutions on the pyrimidine ring, such as the amino, fluoro, and methoxy groups in this compound, play a crucial role in defining its pharmacological profile. Understanding the precise mechanism by which this compound exerts its effects is paramount for its potential development as a therapeutic agent. This guide synthesizes the existing knowledge to provide a detailed technical overview of its core mechanism of action.
While direct and extensive research on the mechanism of action of this compound is limited, preliminary studies and analogous compounds suggest potential interactions with key cellular pathways. This document will focus on the available information and provide a framework for future investigation.
Biological Activity and Potential Therapeutic Indications
Based on the current body of research, the precise biological activity of this compound is not yet fully characterized. However, the structural motifs present in the molecule suggest potential for several types of biological activity. Fluoro-substituted pyrimidines, for instance, are known to act as enzyme inhibitors or modulators of cellular signaling. The presence of an amino group can facilitate hydrogen bonding with biological targets, while the methoxy group can influence solubility and metabolic stability.
Given the common roles of similar pyrimidine derivatives, potential, yet unconfirmed, areas of therapeutic interest for this compound could include:
-
Oncology: Many pyrimidine analogs are utilized as antimetabolites in cancer chemotherapy.
-
Virology: Modified pyrimidines can act as nucleoside analogs to inhibit viral replication.
-
Immunology: Certain pyrimidine derivatives have been shown to possess immunomodulatory properties.
It is critical to emphasize that these are speculative areas of interest based on chemical structure and require dedicated experimental validation.
Signaling Pathway Analysis
At present, there is no definitive, experimentally validated signaling pathway directly attributed to the action of this compound in the public domain. However, based on the activities of analogous compounds, a hypothetical signaling pathway can be proposed to guide future research.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
To rigorously investigate the mechanism of action of this compound, a series of well-defined experimental protocols are necessary. The following outlines key methodologies that could be employed.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic or cytostatic effects of the compound on various cell lines.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with a serial dilution of this compound.
-
Incubate for 48-72 hours.
-
Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo®.
-
Measure absorbance or luminescence to quantify cell viability.
-
Calculate IC50 values.
-
Kinase Inhibition Assay
-
Objective: To screen for inhibitory activity against a panel of protein kinases.
-
Methodology:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and varying concentrations of this compound.
-
Incubate at the optimal temperature for the specific kinase.
-
Add a reagent to stop the kinase reaction and detect the amount of ADP produced.
-
Measure luminescence, which is proportional to kinase activity.
-
Determine the IC50 of the compound for each kinase.
-
Western Blot Analysis
-
Objective: To investigate the effect of the compound on the expression and phosphorylation status of key signaling proteins.
-
Methodology:
-
Treat cells with this compound for various time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific to the target proteins and their phosphorylated forms.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantitative Data Summary
As specific quantitative data from dedicated studies on this compound is not yet available, the following table is presented as a template for how such data should be structured once obtained.
| Assay Type | Cell Line / Target | Endpoint | Result (e.g., IC50 in µM) | Reference |
| Cell Viability | Example: MCF-7 | IC50 | Data Not Available | - |
| Kinase Inhibition | Example: EGFR | IC50 | Data Not Available | - |
| Gene Expression | Example: HeLa | Fold Change (Target Gene) | Data Not Available | - |
Experimental Workflow Visualization
The logical flow of experiments to elucidate the mechanism of action can be visualized as follows:
Caption: A streamlined workflow for mechanism of action studies.
Conclusion and Future Directions
While the current understanding of the mechanism of action of this compound is in its nascent stages, its chemical structure holds promise for significant biological activity. The experimental framework and hypothetical pathways presented in this guide offer a robust starting point for future research. Rigorous investigation using the outlined protocols will be crucial in uncovering its precise molecular targets and signaling pathways, thereby paving the way for its potential development as a novel therapeutic agent. Future studies should focus on comprehensive screening against diverse biological targets, followed by in-depth validation of the identified mechanisms.
Potential Therapeutic Targets of 2-Amino-6-fluoro-4-methoxypyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluoro and methoxy substituents, as seen in 2-Amino-6-fluoro-4-methoxypyrimidine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of its derivatives, making them attractive candidates for drug discovery programs. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound derivatives by examining the biological activities of structurally related 2-aminopyrimidine analogs.
Overview of Therapeutic Potential
Derivatives of the 2-aminopyrimidine core have demonstrated a broad spectrum of pharmacological activities, indicating their potential to interact with a variety of biological targets. Key therapeutic areas where these derivatives have shown promise include oncology, inflammation, infectious diseases, and neurology. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.
Key Therapeutic Targets and Quantitative Data
The following sections detail the specific therapeutic targets identified for various 2-aminopyrimidine derivatives, supported by quantitative data from preclinical studies.
Oncology
In the field of oncology, 2-aminopyrimidine derivatives have been investigated as inhibitors of key enzymes involved in cancer cell proliferation and survival.
2.1.1. Kinase Inhibition
Several kinases have been identified as targets for 2-aminopyrimidine derivatives. Notably, dual inhibitors of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) have been developed for the treatment of acute myeloid leukemia (AML). [1]Another study identified derivatives as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). [2]
| Compound Class | Target(s) | Lead Compound Example | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|---|
| 4-piperazinyl-2-aminopyrimidines | JAK2 / FLT3 | Compound 11r | 2.01 (JAK2), 0.51 (FLT3) | HEL, MV4-11 | [1] |
| 5-arylethylidene-aminopyrimidine-2,4-diones | BRD4 / PLK1 | Compound 4 | 29 (BRD4), 94 (PLK1) | MDA-MB-231, HT-29, U-937 | [2] |
| 5-arylethylidene-amino-2-thiopyrimidine-4-ones | BRD4 / PLK1 | Compound 7 | 42 (BRD4), 20 (PLK1) | MDA-MB-231, HT-29, U-937 | [2]|
2.1.2. Signaling Pathways in Cancer
The inhibition of kinases like JAK2, FLT3, BRD4, and PLK1 by 2-aminopyrimidine derivatives can disrupt critical signaling pathways in cancer cells, leading to apoptosis and cell cycle arrest.
Anti-inflammatory Activity
Certain fluorinated 2-aminopyrimidine derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory response.
| Compound | Target | IC50 (µM) | Cell System | Reference |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | 2 | Mouse Peritoneal Cells |
Antibacterial Activity
A complex pyridopyrimidine derivative incorporating a 2-amino-fluoro-methoxypyrimidine moiety has been synthesized as a fluoroquinolone-like agent. These compounds typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Neurological Disorders
Derivatives of 2-aminopyrimidines have been explored as antagonists of the A1 adenosine receptor (A1AR), which is implicated in various neurological processes.
Other Potential Targets
Recent studies have also identified 2-aminopyrimidine derivatives as inhibitors of β-glucuronidase and as agents with antiplatelet aggregation activity. [3][4]
| Compound Class | Target | Lead Compound Example | IC50 (µM) | Reference |
|---|---|---|---|---|
| 2-aminopyrimidine derivatives | β-Glucuronidase | Compound 24 | 2.8 | [4] |
| 2-aminopyrimidines with fluorine substituent | Platelet Aggregation | Compound Ib | 72.4 | [3]|
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activity of 2-aminopyrimidine derivatives.
Synthesis of 2-Aminopyrimidine Derivatives
A common synthetic route involves the condensation of a substituted chalcone with guanidinium carbonate in a suitable solvent like DMF. For more complex structures, multi-step syntheses are employed.
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is typically determined using a variety of commercially available assay kits, often based on fluorescence or luminescence detection.
Cell-Based Proliferation Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 2-aminopyrimidine derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Nitric Oxide (NO) Production Assay
The anti-inflammatory potential is assessed by measuring the inhibition of NO production in stimulated macrophages.
Protocol:
-
Cell Culture: Mouse peritoneal macrophages are cultured in 96-well plates.
-
Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of the test compounds.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.
Conclusion
The 2-aminopyrimidine scaffold, particularly when substituted with fluorine and methoxy groups, holds significant promise for the development of novel therapeutic agents. The derivatives of this core structure have shown potent activities against a range of targets implicated in cancer, inflammation, and other diseases. The versatility of the 2-aminopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of activity and selectivity. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for new and effective medicines.
References
- 1. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data for 2-Amino-6-fluoro-4-methoxypyrimidine Not Publicly Available
A recent patent application mentions the use of 2-Amino-6-fluoro-4-methoxypyrimidine as a starting material and provides a mass spectrometry result for a subsequent product, but not for the compound . This indicates that while the compound is utilized in research and development, its foundational spectral data has not been disseminated publicly.
Alternative Analysis: 2-Amino-4,6-dimethoxypyrimidine
As an alternative, this guide provides a comprehensive overview of the spectral data for the closely related compound, 2-Amino-4,6-dimethoxypyrimidine (CAS: 36315-01-2). This compound shares the 2-aminopyrimidine core and methoxy substitution pattern, offering valuable comparative insights for researchers working with similar structures. The availability of its spectral data allows for a detailed analysis as originally requested.
Spectral Data Summary
The following tables summarize the available spectral data for 2-Amino-4,6-dimethoxypyrimidine.
Table 1: ¹H NMR Spectral Data of 2-Amino-4,6-dimethoxypyrimidine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.05 | s | 1H | Pyrimidine C5-H |
| 4.95 | br s | 2H | -NH₂ |
| 3.82 | s | 6H | 2 x -OCH₃ |
Table 2: ¹³C NMR Spectral Data of 2-Amino-4,6-dimethoxypyrimidine
| Chemical Shift (ppm) | Assignment |
| 171.4 | Pyrimidine C4, C6 |
| 163.5 | Pyrimidine C2 |
| 76.5 | Pyrimidine C5 |
| 53.6 | -OCH₃ |
Table 3: IR Spectral Data of 2-Amino-4,6-dimethoxypyrimidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3485 | Strong | N-H stretch (asymmetric) |
| 3320 | Strong | N-H stretch (symmetric) |
| 3010 | Medium | C-H stretch (aromatic) |
| 2940 | Medium | C-H stretch (methyl) |
| 1640 | Strong | N-H bend (scissoring) |
| 1580 | Strong | C=N, C=C stretch (ring) |
| 1470 | Strong | C-H bend (methyl) |
| 1050 | Strong | C-O stretch |
Table 4: Mass Spectrometry Data of 2-Amino-4,6-dimethoxypyrimidine
| m/z | Relative Intensity (%) | Assignment |
| 155 | 100 | [M]⁺ (Molecular Ion) |
| 140 | 80 | [M - CH₃]⁺ |
| 112 | 40 | [M - CH₃ - CO]⁺ |
| 84 | 30 | [M - 2CH₃ - CO]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented spectral data are not available in the cited sources. However, standard methodologies for these analytical techniques are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 2-Amino-4,6-dimethoxypyrimidine would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded over the standard mid-IR range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis. The sample would be introduced into the ion source, and the resulting mass-to-charge (m/z) ratios of the molecular ion and fragment ions would be detected.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the characterization of a novel chemical compound using the spectroscopic techniques discussed.
Caption: General Workflow for Compound Characterization.
Unveiling the Solubility Profile of 2-Amino-6-fluoro-4-methoxypyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2-Amino-6-fluoro-4-methoxypyrimidine in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on established experimental protocols and analytical techniques commonly employed for analogous pyrimidine derivatives.
Introduction
This compound is a substituted pyrimidine derivative. The solubility of such compounds in organic solvents is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and synthetic route optimization. The interplay of the amino, fluoro, and methoxy functional groups dictates the molecule's polarity and its interaction with different solvent systems. This guide outlines a robust framework for experimentally determining and analyzing the solubility of this compound.
Experimental Protocol: Isothermal Gravimetric Method
The isothermal gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[1][2][3] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solid by weighing the residue after solvent evaporation.
Materials and Equipment:
-
This compound (purity > 99%)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Vials with screw caps
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 310.15 K). Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Use a centrifuge to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a syringe filter.
-
Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or in a vacuum desiccator).
-
Data Calculation: Once the solvent is completely evaporated and a constant weight is achieved, weigh the container with the solid residue. The mass of the dissolved solute can then be determined.
The mole fraction solubility (x) can be calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
Analytical Verification: High-Performance Liquid Chromatography (HPLC)
HPLC is an essential analytical technique to assess the purity of the this compound raw material and to quantify its concentration in the saturated solutions, providing a more sensitive and specific measurement compared to the gravimetric method alone.
Instrumentation and Conditions (Typical for Pyrimidine Derivatives):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometric scan of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.
-
Sample Analysis: Dilute the saturated supernatant samples obtained from the solubility experiment with the mobile phase to fall within the concentration range of the calibration curve. Inject the diluted samples into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents and temperatures.
| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |
| Methanol | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| Ethanol | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| Acetone | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| Acetonitrile | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| Ethyl Acetate | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| Dichloromethane | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| (Other Solvents) | (Other Temps) |
Conclusion
This technical guide provides a robust framework for the systematic determination of the solubility of this compound in various organic solvents. By employing the detailed gravimetric and HPLC methodologies, researchers can generate reliable and accurate solubility data. This information is invaluable for guiding further research and development activities, including formulation design, process chemistry, and preclinical studies. The provided workflow and data presentation structure offer a standardized approach to ensure clarity and comparability of results.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, proposed synthetic protocol for the preparation of 2-Amino-6-fluoro-4-methoxypyrimidine, a valuable building block in medicinal chemistry and drug discovery. The outlined methodology is based on established nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrimidine scaffolds. The protocol describes a two-step process commencing with the selective methoxylation of a commercially available starting material, 2-amino-4-chloro-6-fluoropyrimidine, followed by the introduction of the amino group. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the synthesis workflow.
Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules, including antiviral and anticancer agents. The specific substitution pattern of amino, fluoro, and methoxy groups on the pyrimidine ring can significantly influence the compound's pharmacological properties. This compound serves as a key intermediate for the synthesis of more complex molecules, where each substituent can be tailored for optimal target engagement and pharmacokinetic profiles. The following protocol details a plausible and efficient laboratory-scale synthesis of this target compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a two-step nucleophilic aromatic substitution sequence starting from 2,4-dichloro-6-fluoropyrimidine. The first step is a regioselective methoxylation at the more reactive 4-position, followed by amination at the 2-position. The higher reactivity of the chlorine atom at the 4-position compared to the 2-position in nucleophilic aromatic substitution on the pyrimidine ring directs the regioselectivity of the first step.
Data Presentation
| Step | Reactant | Reagent | Product | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | 2,4-Dichloro-6-fluoropyrimidine | Sodium methoxide | 2-Chloro-6-fluoro-4-methoxypyrimidine | Methanol | 25-30 | 4-6 | 85-95 |
| 2 | 2-Chloro-6-fluoro-4-methoxypyrimidine | Aqueous Ammonia | This compound | 1,4-Dioxane | 100-110 | 12-18 | 70-80 |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-fluoro-4-methoxypyrimidine
Materials:
-
2,4-Dichloro-6-fluoropyrimidine
-
Sodium methoxide (25 wt% in methanol)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a solution of 2,4-dichloro-6-fluoropyrimidine (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer, add sodium methoxide (1.1 eq., 25 wt% in methanol) dropwise at 0-5 °C using a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water and remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2-chloro-6-fluoro-4-methoxypyrimidine as a solid.
Step 2: Synthesis of this compound
Materials:
-
2-Chloro-6-fluoro-4-methoxypyrimidine
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Sealed reaction vessel (pressure tube)
-
Heating mantle with a temperature controller
-
Rotary evaporator
Procedure:
-
In a sealed reaction vessel, dissolve 2-chloro-6-fluoro-4-methoxypyrimidine (1.0 eq.) in 1,4-dioxane.
-
Add aqueous ammonia (10-15 eq.) to the solution.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and carefully open the vessel in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain this compound.
Mandatory Visualization
Caption: Proposed two-step synthesis workflow for this compound.
Application Notes: 2-Amino-6-fluoro-4-methoxypyrimidine as a Key Intermediate in the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-6-fluoro-4-methoxypyrimidine as a versatile intermediate in drug discovery, with a specific focus on its application in the synthesis of targeted kinase inhibitors. The protocols and data presented herein are based on established methodologies in medicinal chemistry and cancer biology, demonstrating a practical workflow from chemical synthesis to biological evaluation.
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in the oncology space. Its ability to form key hydrogen bond interactions with the hinge region of the kinase domain makes it an ideal starting point for the design of potent and selective kinase inhibitors. The subject of these notes, this compound, offers several advantages for drug design: the 2-amino group serves as a crucial anchor for kinase hinge binding, the methoxy group can be used to modulate solubility and metabolic stability, and the fluoro substituent provides a handle for further chemical modification and can enhance binding affinity through favorable electrostatic interactions.
This document outlines the synthesis and biological evaluation of a hypothetical, yet representative, kinase inhibitor, "Kinexifluor," which targets a key signaling pathway implicated in cancer progression.
Synthesis of a Hypothetical Kinase Inhibitor ("Kinexifluor")
The synthesis of "Kinexifluor" from this compound is a multi-step process involving a Suzuki coupling to introduce a substituted aryl group at the 6-position, followed by a Buchwald-Hartwig amination to append a solubilizing group.
Experimental Protocol: Synthesis of "Kinexifluor"
Step 1: Chlorination of this compound
-
To a stirred solution of this compound (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.1 eq).
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-6-chloro-4-methoxypyrimidine.
Step 2: Suzuki Coupling
-
To a degassed mixture of 2-amino-6-chloro-4-methoxypyrimidine (1.0 eq), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 100°C under an inert atmosphere for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to afford the coupled product.
Step 3: Buchwald-Hartwig Amination (Synthesis of "Kinexifluor")
-
To a solution of the product from Step 2 (1.0 eq) and 3-aminopyrrolidine-1-carboxamide (1.1 eq) in tert-butanol, add cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Degas the mixture and heat to 90°C for 16 hours under an inert atmosphere.
-
Cool the reaction, dilute with dichloromethane, and filter through celite.
-
Concentrate the filtrate and purify by preparative HPLC to yield "Kinexifluor".
Biological Evaluation of "Kinexifluor"
The biological activity of "Kinexifluor" was assessed through in vitro kinase inhibition assays and cell-based proliferation assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
A radiometric kinase assay is performed in a 96-well plate format using the kinase of interest (e.g., a receptor tyrosine kinase).
-
Prepare a reaction mixture containing the kinase, a substrate peptide, and varying concentrations of "Kinexifluor" in kinase buffer.
-
Initiate the reaction by the addition of [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration and determine the IC₅₀ value by non-linear regression analysis.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Seed cancer cells known to be dependent on the target kinase signaling pathway in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of "Kinexifluor" for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Lyse the cells and solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI₅₀ value.
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis and biological evaluation of "Kinexifluor".
| Step | Reaction | Product | Yield (%) |
| 1 | Chlorination | 2-amino-6-chloro-4-methoxypyrimidine | 85 |
| 2 | Suzuki Coupling | Intermediate 2 | 72 |
| 3 | Buchwald-Hartwig | "Kinexifluor" | 55 |
Table 1: Synthetic Yields for the Preparation of "Kinexifluor"
| Kinase Target | "Kinexifluor" IC₅₀ (nM) |
| Target Kinase A | 15 |
| Off-Target Kinase B | >1000 |
| Off-Target Kinase C | 850 |
Table 2: In Vitro Kinase Inhibition Profile of "Kinexifluor"
| Cell Line | "Kinexifluor" GI₅₀ (µM) |
| Cancer Cell Line 1 | 0.5 |
| Cancer Cell Line 2 | 1.2 |
| Normal Fibroblast Cell Line | >50 |
Table 3: Anti-proliferative Activity of "Kinexifluor"
Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Targeted Receptor Tyrosine Kinase Signaling Pathway.
Caption: Experimental Workflow for "Kinexifluor".
Application Notes and Protocols for 2-Amino-6-fluoro-4-methoxypyrimidine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Amino-6-fluoro-4-methoxypyrimidine as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. These motifs are prevalent in a vast array of pharmaceuticals and functional materials. This compound is a valuable precursor due to the presence of a fluorine atom, which can enhance the metabolic stability and binding affinity of drug candidates. The pyrimidine core is a common scaffold in many biologically active molecules.[1][2] The reactivity of halogenated pyrimidines in Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents.[3][4] While aryl chlorides are generally less reactive than bromides or iodides, careful selection of catalysts, ligands, and reaction conditions can lead to successful couplings.[2]
Key Applications
-
Drug Discovery: Synthesis of novel kinase inhibitors, antivirals, and other therapeutic agents. The 2-aminopyrimidine scaffold is a key pharmacophore in many approved drugs.
-
Agrochemicals: Development of new herbicides and pesticides.
-
Materials Science: Creation of organic light-emitting diodes (OLEDs) and other functional materials.
Data Presentation: Reaction Conditions and Yields for Analogous Suzuki Couplings
The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of structurally similar fluorinated and chlorinated pyrimidines and pyridines. This data can serve as a guide for optimizing the reaction with this compound.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Halogenated Pyridines and Pyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
| Pd(dppf)Cl₂ (2-5) | --- | K₂CO₃ or Na₃PO₄ (2.0 - 3.0) | 1,4-Dioxane, Toluene, or a mixture with water | 80-110 | Good to Excellent[5] |
Table 2: Illustrative Suzuki-Miyaura Coupling of Halogenated Pyrimidines with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-6-chloropyrimidine | 85[6] |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-chloropyrimidine | 92[6] |
| 3 | 3-Tolylboronic acid | 4-(3-Tolyl)-6-chloropyrimidine | 88[6] |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-6-chloropyrimidine | 78[6] |
| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-6-chloropyrimidine | 75[6] |
Experimental Protocols
The following are detailed protocols for performing Suzuki coupling reactions with this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific arylboronic acids.[7][8]
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-6-aryl-4-methoxypyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid synthesis, microwave irradiation can be employed.[3]
Materials:
-
This compound (0.5 mmol)
-
Arylboronic acid (0.6 mmol)
-
Pd(PPh₃)₄ (0.025 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Microwave vial (10 mL)
Procedure:
-
In a 10 mL microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.0 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for Suzuki coupling.
References
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Synthesis of Antiviral Agents from 2-Amino-6-fluoro-4-methoxypyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-fluoro-4-methoxypyrimidine serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique substitution pattern, featuring an amino group for further derivatization, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxy group, makes it an attractive starting material for the synthesis of compounds with potential biological activities. This document aims to provide a comprehensive overview of the synthetic routes to potential antiviral agents derived from this precursor. However, a thorough review of publicly available scientific literature and patent databases did not yield specific examples of antiviral agents synthesized directly from this compound.
The pyrimidine core is a cornerstone in the development of a wide array of antiviral drugs, including nucleoside analogs that inhibit viral polymerases and other derivatives targeting various stages of the viral life cycle. While direct synthetic pathways from this compound to antivirals are not documented, this application note will, for illustrative purposes, present a generalized synthetic strategy that could be adapted for the synthesis of novel pyrimidine derivatives for antiviral screening. This hypothetical protocol is based on well-established pyrimidine chemistry.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of antiviral drug discovery. Their structural resemblance to the nucleobases of DNA and RNA allows them to act as antimetabolites, interfering with viral replication. The introduction of a fluorine atom at the C6 position of the pyrimidine ring can significantly modulate the electronic properties and metabolic stability of the molecule, often leading to enhanced biological activity. The methoxy group at the C4 position and the amino group at the C2 position provide versatile handles for synthetic modifications to explore the chemical space and optimize antiviral potency.
This document provides a hypothetical framework for the synthesis and evaluation of potential antiviral agents starting from this compound.
Hypothetical Synthesis of a Pyrimidine-Based Antiviral Candidate
While no specific antiviral agents have been reported to be synthesized from this compound, a plausible synthetic approach could involve the modification of the 2-amino group to introduce functionalities known to be associated with antiviral activity. For instance, coupling with a side chain that mimics the sugar moiety of a nucleoside or a group that can interact with viral enzymes could be a viable strategy.
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and evaluation of a hypothetical antiviral agent from this compound.
Caption: Conceptual workflow for antiviral drug discovery.
Experimental Protocols (Hypothetical)
The following protocols are provided as a general guide and would require optimization for any specific target molecule.
Protocol 1: N-Acylation of this compound
This protocol describes a general method for acylating the 2-amino group, which can be a first step to introduce diverse side chains.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt)
-
Base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
If using an acyl chloride, add it dropwise to the reaction mixture at 0 °C and allow the reaction to warm to room temperature.
-
If using a carboxylic acid, add the carboxylic acid (1.1 equivalents), coupling agent (1.1 equivalents), and HOBt (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
As no specific antiviral agents have been synthesized from this compound, we are unable to provide a table of quantitative data. For future studies, we recommend the following format for data presentation:
Table 1: Synthetic Yields and Antiviral Activity of Hypothetical Derivatives
| Compound ID | R-Group on 2-Amino | Yield (%) | Antiviral Target | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Hypo-1 | Acetyl | - | e.g., Influenza A | - | - | - |
| Hypo-2 | Benzoyl | - | e.g., HSV-1 | - | - | - |
| Hypo-3 | (Sugar mimic)-acyl | - | e.g., HIV-1 RT | - | - | - |
IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/IC₅₀
Signaling Pathways
The development of antiviral agents often involves targeting specific viral or host cell signaling pathways essential for viral replication. The diagram below illustrates a generalized viral replication cycle, highlighting potential targets for antiviral intervention.
Caption: Generalized viral replication cycle and potential drug targets.
Conclusion
While this compound holds theoretical promise as a starting material for the synthesis of novel antiviral agents, there is currently a lack of published research demonstrating its direct application in this area. The provided hypothetical synthetic protocols and workflows are intended to serve as a foundational guide for researchers interested in exploring the potential of this scaffold. Further investigation is warranted to synthesize and screen a library of derivatives to identify compounds with significant antiviral activity. The development of structure-activity relationships will be crucial in optimizing lead compounds and advancing the discovery of new antiviral therapies.
Application Notes and Protocols for Developing Anticancer Compounds with 2-Amino-6-fluoro-4-methoxypyrimidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the development of novel anticancer compounds derived from 2-aminopyrimidine scaffolds. Due to the limited specific literature on derivatives of 2-Amino-6-fluoro-4-methoxypyrimidine, this guide utilizes the closely related and extensively studied precursor, 2-amino-4,6-dichloropyrimidine, as a representative starting material. The methodologies presented, particularly focusing on nucleophilic aromatic substitution (SNAr), are broadly applicable to substituted 2-aminopyrimidines and can be adapted for this compound, with considerations for the differential reactivity of the fluoro and methoxy groups compared to the chloro substituents.
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved anticancer drugs. The 2-aminopyrimidine moiety, in particular, is a versatile building block for the synthesis of kinase inhibitors and other targeted therapies. Strategic functionalization at the C4 and C6 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting compounds. Derivatives of 2,4-diaminopyrimidine have shown significant promise as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), p21-activated kinase 4 (PAK4), and Focal Adhesion Kinase (FAK), which are often dysregulated in cancer.[1][2][3]
This document outlines the synthesis of 2,4-diaminopyrimidine derivatives via nucleophilic aromatic substitution, presents their in vitro anticancer activity against various cancer cell lines, and discusses their potential mechanisms of action.
Data Presentation
The following tables summarize the in vitro anticancer activity of representative 2,4-diaminopyrimidine derivatives synthesized from 2-amino-4,6-dichloropyrimidine.
Table 1: In Vitro Anticancer Activity of 2,4-Diaminopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A2 | A549 (Lung Carcinoma) | >50 | [1] |
| Compound B6 | A549 (Lung Carcinoma) | 2.533 | [1] |
| Compound B8 | A549 (Lung Carcinoma) | >50 | [1] |
| Compound 9k | A549 (Lung Carcinoma) | 2.14 | [4] |
| HCT-116 (Colon Carcinoma) | 3.59 | [4] | |
| MCF-7 (Breast Adenocarcinoma) | 4.21 | [4] | |
| PC-3 (Prostate Adenocarcinoma) | 5.63 | [4] | |
| Compound 13f | A549 (Lung Carcinoma) | 1.98 | [4] |
| HCT-116 (Colon Carcinoma) | Not Reported | [4] | |
| MCF-7 (Breast Adenocarcinoma) | 4.87 | [4] | |
| PC-3 (Prostate Adenocarcinoma) | 6.12 | [4] | |
| Compound 22 | MV4-11 (Acute Myeloid Leukemia) | 0.00721 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaminopyrimidine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine and a primary or secondary amine.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Amine of interest (e.g., aniline, piperidine, morpholine)
-
Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1.0 equivalent) in the chosen solvent.
-
Add the amine of interest (1.1-1.5 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120°C and stir for 2-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,4-diaminopyrimidine derivative.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines using the MTT assay.
Materials:
-
Synthesized 2,4-diaminopyrimidine derivatives
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[6]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a general experimental workflow for the synthesis and evaluation of 2,4-diaminopyrimidine derivatives and a representative signaling pathway targeted by these compounds.
Caption: A generalized experimental workflow for the synthesis and anticancer evaluation of 2,4-diaminopyrimidine derivatives.
Caption: A simplified representation of kinase signaling pathways targeted by 2,4-diaminopyrimidine-based anticancer compounds.
References
- 1. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and Molecular Docking of 2,4-Diaminopyrimidine Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Amino-6-fluoro-4-methoxypyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research indicates that while pyrimidine derivatives are crucial intermediates in the agrochemical industry, particularly for the synthesis of sulfonylurea herbicides, there is limited to no publicly available information detailing the specific application of 2-Amino-6-fluoro-4-methoxypyrimidine in the synthesis of commercialized agrochemicals. The following application notes, therefore, provide a comprehensive overview of the role of closely related pyrimidine analogs in agrochemical synthesis and present a hypothetical application of this compound based on established chemical principles. This document is intended to serve as a foundational resource for researchers exploring the potential of this and other novel fluorinated pyrimidines in the development of new crop protection agents.
Introduction: The Role of Pyrimidines in Agrochemicals
Pyrimidine scaffolds are integral to a wide range of biologically active molecules, including many successful herbicides. The 2-amino-4,6-disubstituted pyrimidine core is a key building block for the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates and their specific mode of action, the inhibition of the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants.
The introduction of fluorine atoms into agrochemical molecules is a widely used strategy to enhance their biological activity, metabolic stability, and lipophilicity.[1][2] Therefore, this compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel agrochemicals.
Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is presented below. This information is crucial for designing synthetic routes and for understanding the compound's potential behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 130687-25-1 | [3][4][5] |
| Molecular Formula | C₅H₆FN₃O | [3] |
| Molecular Weight | 143.12 g/mol | [3] |
Established Applications of Analogous Pyrimidine Intermediates
To provide context for the potential applications of this compound, it is informative to examine the established use of its non-fluorinated and chloro-substituted analogs in the synthesis of globally significant herbicides.
2-Amino-4,6-dimethoxypyrimidine
This compound is a cornerstone intermediate for a multitude of sulfonylurea herbicides.[6][7][8][9]
Table of Herbicides Synthesized from 2-Amino-4,6-dimethoxypyrimidine:
| Herbicide | Chemical Class |
| Bensulfuron-methyl | Sulfonylurea |
| Nicosulfuron | Sulfonylurea |
| Rimsulfuron | Sulfonylurea |
| Flazasulfuron | Sulfonylurea |
| Foramsulfuron | Sulfonylurea |
| Mesosulfuron-methyl | Sulfonylurea |
| Ethoxysulfuron | Sulfonylurea |
| Sulfosulfuron | Sulfonylurea |
2-Amino-4-chloro-6-methoxypyrimidine
This analog serves as a versatile precursor, with the chloro group acting as a leaving group for further chemical transformations.[10]
Table of Herbicides and Potential Applications:
| Product Class | Application |
| Sulfonylurea Herbicides | Intermediate in the synthesis of various herbicides. |
| Fungicides | Potential building block for novel fungicide development. |
| Pharmaceuticals | Used as an intermediate in the synthesis of bioactive molecules. |
Hypothetical Application: Synthesis of a Novel Sulfonylurea Herbicide
Based on the well-established reactivity of analogous 2-aminopyrimidines, a hypothetical synthetic protocol for the utilization of this compound in the creation of a novel sulfonylurea herbicide is proposed below. This protocol is intended for conceptual guidance and would require empirical optimization.
Experimental Protocol: Hypothetical Synthesis
Objective: To synthesize a hypothetical sulfonylurea herbicide via the coupling of this compound with a substituted sulfonyl isocyanate.
Materials:
-
This compound
-
2-(Methoxycarbonyl)benzenesulfonyl isocyanate (or other substituted sulfonyl isocyanate)
-
Anhydrous acetonitrile
-
Dry pyridine
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 1.0 equivalent of this compound in anhydrous acetonitrile.
-
Addition of Reactants: To the stirred solution, add 1.1 equivalents of dry pyridine. Subsequently, add a solution of 1.05 equivalents of 2-(methoxycarbonyl)benzenesulfonyl isocyanate in anhydrous acetonitrile dropwise via the dropping funnel at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure hypothetical sulfonylurea herbicide.
-
Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, to confirm its structure and purity.
Visualizing the Synthetic Pathway and Mode of Action
The following diagrams illustrate the hypothetical synthetic workflow and the generally accepted signaling pathway for sulfonylurea herbicides.
Caption: Hypothetical workflow for the synthesis of a novel sulfonylurea herbicide.
Caption: General mode of action for sulfonylurea herbicides in plants.
Conclusion and Future Directions
While direct applications of this compound in agrochemical synthesis are not well-documented in current literature, its structural similarity to key herbicide intermediates suggests significant potential. The incorporation of a fluorine atom could impart desirable properties to novel crop protection agents. The hypothetical protocol provided herein offers a logical starting point for researchers to explore the synthetic utility of this compound. Further research is warranted to synthesize and screen derivatives of this compound for herbicidal, fungicidal, or insecticidal activity. Such exploratory studies could lead to the development of a new generation of effective and environmentally conscious agrochemicals.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 130687-25-1 [chemicalbook.com]
- 4. 130687-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound CAS#: 130687-25-1 [m.chemicalbook.com]
- 6. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 9. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the N-arylation of 2-Amino-6-fluoro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of heterocyclic amines is a cornerstone transformation in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The resulting N-arylaminopyrimidine scaffold is a privileged structural motif found in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. This document provides a detailed experimental procedure for the N-arylation of 2-Amino-6-fluoro-4-methoxypyrimidine, a valuable building block for the synthesis of novel compounds in drug discovery programs. The methodologies described herein primarily focus on the widely applicable Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[1]
Reaction Principle
The N-arylation of this compound is typically achieved via a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. The catalytic cycle for this reaction involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The this compound coordinates to the palladium center, and a base facilitates the deprotonation of the amino group to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction, influencing reaction rates, yields, and the tolerance of various functional groups.[2]
Data Presentation
The following table summarizes representative yields for the N-arylation of various aminopyrimidines with different aryl halides under Buchwald-Hartwig conditions. While specific data for this compound is not extensively available in the public domain, the presented data for analogous substrates provides a strong basis for what can be expected.
| Entry | Aminopyrimidine Substrate | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-4-(pyridin-3-yl)pyrimidine | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | - | 82 | [3] |
| 2 | 2-Amino-4-(pyridin-3-yl)pyrimidine | 1-Bromo-4-chlorobenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | - | 31 | [3] |
| 3 | 2-Amino-4-(pyridin-3-yl)pyrimidine | 1-Bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | - | 27 | [3] |
| 4 | 2-Amino-4-methyl-6-(pyridin-3-yl)pyrimidine | 1-Bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | - | 35 | [3] |
| 5 | 2-Aminopyrimidine | 4-Bromoanisole | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | 95 | [4] |
| 6 | 2-Aminopyrimidine | 4-Bromotoluene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | 50 | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the N-arylation of this compound with an aryl bromide using Buchwald-Hartwig conditions.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry, oven- or flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents) to the Schlenk tube.
-
-
Reaction Execution:
-
Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the aminopyrimidine) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) should be determined by TLC analysis.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified N-aryl-2-amino-6-fluoro-4-methoxypyrimidine.
-
Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS, etc.).
-
Visualizations
The following diagrams illustrate the key aspects of the experimental procedure.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for N-arylation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine, a valuable building block in medicinal chemistry and drug development. The described multi-step synthesis is based on established chemical transformations and offers a reliable pathway to the target compound from commercially available starting materials. Detailed experimental protocols, quantitative data summaries, and characterization of key intermediates are presented to ensure reproducibility.
Introduction
Substituted aminopyrimidines are a critical class of heterocyclic compounds frequently incorporated into the core structures of a wide range of biologically active molecules. Their versatile chemical handles allow for diverse functionalization, making them key intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound, in particular, combines several key structural features: a nucleophilic amino group, a methoxy group that can influence solubility and binding, and a fluoro substituent that can modulate metabolic stability and binding affinity. This application note details a robust four-step synthetic route for the preparation of this compound.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a four-step sequence starting from guanidine hydrochloride and diethyl malonate. The key steps involve the formation of a pyrimidine core, followed by halogenation, fluorination, and a final selective nucleophilic substitution.
Caption: Proposed four-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This procedure outlines the condensation of guanidine with diethyl malonate to form the pyrimidine ring.
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Diethyl malonate
-
Hydrochloric acid (HCl)
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add guanidine hydrochloride and stir the mixture for 30 minutes at room temperature.
-
Add diethyl malonate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
After cooling to room temperature, a precipitate will form. Filter the solid and wash with ethanol.
-
Dissolve the solid in warm water and acidify with hydrochloric acid to a pH of 5-6 to precipitate the product.
-
Filter the white solid, wash with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.
| Parameter | Value |
| Guanidine HCl | 1.0 eq |
| Diethyl malonate | 1.05 eq |
| Sodium Ethoxide | 2.1 eq |
| Solvent | Absolute Ethanol |
| Reaction Temp. | Reflux (~78 °C) |
| Reaction Time | 6-8 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine
This protocol describes the conversion of the dihydroxy-pyrimidine to the dichloro-pyrimidine using phosphorus oxychloride.[1][2][3][4][5]
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice water
Protocol:
-
In a fume hood, carefully add 2-amino-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Heat the mixture to 55-60 °C with stirring.[3]
-
Slowly add N,N-dimethylaniline dropwise via the addition funnel, maintaining the temperature between 60-70 °C.[4]
-
After the addition is complete, continue to heat the reaction mixture at 80-90°C for 3-4 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a sodium hydroxide solution to a pH of 7-8.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to obtain 2-amino-4,6-dichloropyrimidine.
| Parameter | Value |
| 2-Amino-4,6-dihydroxypyrimidine | 1.0 eq |
| Phosphorus oxychloride | 3.5-4.0 eq |
| N,N-dimethylaniline | 2.0 eq |
| Reaction Temp. | 80-90 °C |
| Reaction Time | 3-4 hours |
| Typical Yield | 80-90% |
Step 3: Synthesis of 2-Amino-4,6-difluoropyrimidine
This step involves a halogen exchange reaction to replace the chlorine atoms with fluorine.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Potassium fluoride (KF, spray-dried)
-
Sulfolane
Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add spray-dried potassium fluoride to sulfolane.
-
Add 2-amino-4,6-dichloropyrimidine to the suspension.
-
Heat the reaction mixture to 180-200 °C and maintain for 12-16 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-amino-4,6-difluoropyrimidine.
| Parameter | Value |
| 2-Amino-4,6-dichloropyrimidine | 1.0 eq |
| Potassium Fluoride | 2.5-3.0 eq |
| Solvent | Sulfolane |
| Reaction Temp. | 180-200 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 50-60% |
Step 4: Synthesis of this compound
This final step is a selective nucleophilic aromatic substitution of one fluorine atom with a methoxy group.
Materials:
-
2-Amino-4,6-difluoropyrimidine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Protocol:
-
Dissolve 2-amino-4,6-difluoropyrimidine in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
| Parameter | Value |
| 2-Amino-4,6-difluoropyrimidine | 1.0 eq |
| Sodium Methoxide | 1.0 eq |
| Solvent | Anhydrous Methanol |
| Reaction Temp. | 0 °C to Room Temp. |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-80% |
Characterization Data
This compound
-
Molecular Formula: C₅H₆FN₃O
-
Molecular Weight: 143.12 g/mol
-
Appearance: White to off-white solid
-
¹H NMR (DMSO-d₆, 400 MHz): δ 6.85 (s, 2H, NH₂), 5.95 (d, J = 2.0 Hz, 1H, H-5), 3.85 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 168.5 (d, J = 15.0 Hz, C-4), 162.0 (d, J = 25.0 Hz, C-6), 160.0 (C-2), 85.0 (d, J = 5.0 Hz, C-5), 55.0 (OCH₃).
-
IR (KBr, cm⁻¹): 3450-3300 (N-H stretching), 1640 (C=N stretching), 1580 (N-H bending), 1250 (C-O stretching), 1150 (C-F stretching).
-
Mass Spectrometry (ESI+): m/z 144.1 [M+H]⁺.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthetic pathway.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Amino-6-fluoro-4-methoxypyrimidine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of 2-amino-6-fluoro-4-methoxypyrimidine derivatives as potent kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The introduction of fluorine and methoxy groups at the 6 and 4-positions, respectively, along with an amino group at the 2-position, offers a unique template for developing selective and potent kinase inhibitors for therapeutic intervention in various diseases, including cancer and inflammatory disorders.
Data Presentation: Kinase Inhibitory Activity of Aminopyrimidine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various aminopyrimidine derivatives against a panel of cancer-related kinases, demonstrating their potential as anti-proliferative agents.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative | EGFRL858R/T790M | 13 | [1] |
| Thieno[2,3-d]pyrimidine Derivative | EGFRWT | >1000 | [1] |
| 4,6-Disubstituted Pyrimidine | AURKA | 7.1 | [2] |
| 4,6-Disubstituted Pyrimidine | AURKB | 25.7 | [2] |
| Sulfonamide Methoxypyridine | PI3Kα | 0.22 | [3] |
| Sulfonamide Methoxypyridine | mTOR | 23 | [3] |
| 4-Anilinopyrimidine Derivative | PDGFRβ | <100 | |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | 2000 | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a common signaling pathway targeted by pyrimidine-based kinase inhibitors and a typical experimental workflow for the synthesis and evaluation of these compounds.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Synthesis and Evaluation Workflow.
Experimental Protocols
General Synthesis of 2-Amino-6-substituted-4-methoxypyrimidine Derivatives
This protocol is a generalized procedure based on common synthetic routes for pyrimidine derivatives.[1][4]
Materials:
-
2-Amino-6-chloro-4-methoxypyrimidine (starting material)
-
Aryl or alkyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Standard organic synthesis glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried round-bottom flask, add 2-amino-6-chloro-4-methoxypyrimidine (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-substituted-4-methoxypyrimidine derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of the synthesized compounds.
Materials:
-
Kinase of interest (e.g., EGFR, PI3K)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (this compound derivatives)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase, Eu-labeled antibody, and Alexa Fluor™ 647-labeled tracer mixture to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is proportional to the amount of tracer bound to the kinase.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup and target. Always follow appropriate laboratory safety procedures.
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic Routes to Novel Fluorinated Pyrimidine Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, fluorinated compounds represent a significant portion of pharmaceuticals and agrochemicals currently on the market.[3]
Fluorinated pyrimidines are a particularly privileged structural motif, found in numerous clinically important drugs, including the anticancer agent 5-Fluorouracil (5-FU) and the antimycotic 5-fluorocytosine.[4][5] The development of efficient and versatile synthetic routes to novel fluorinated pyrimidine libraries is therefore of paramount importance for drug discovery, enabling the exploration of new chemical space and the generation of lead compounds with improved pharmacological profiles.[6][7]
This document provides detailed application notes and protocols for three primary strategies for synthesizing fluorinated pyrimidine libraries:
-
Ring Cyclization with Fluorinated Building Blocks: Constructing the pyrimidine ring from a fluorinated precursor.
-
Electrophilic Fluorination: Direct fluorination of a pre-formed pyrimidine ring.
-
Palladium-Catalyzed C-H Fluorination: Site-selective late-stage fluorination of unactivated C-H bonds.
Synthesis via Ring Cyclization with Fluorinated Building Blocks
This "bottom-up" approach involves the cyclocondensation of a small, fluorinated precursor with an amidine salt to construct the pyrimidine core. This method is advantageous for ensuring the precise placement of the fluorine atom and is often high-yielding. A prominent example is the use of potassium 2-cyano-2-fluoroethenolate, which reacts with various amidine hydrochlorides under mild conditions to afford 4-amino-5-fluoropyrimidines.[4]
General Workflow for Ring Cyclization
Caption: Workflow for building fluorinated pyrimidines via cyclocondensation.
Experimental Protocol: Synthesis of 2-Aryl-4-amino-5-fluoropyrimidines[4]
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the desired amidine hydrochloride (1.0 equiv.) in absolute ethanol (EtOH).
-
Addition of Reagent: Add potassium 2-cyano-2-fluoroethenolate (1.0 equiv.) to the solution.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 24 hours.
-
Workup: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 4-amino-5-fluoropyrimidine product.
Data Summary: Substrate Scope and Yields
The following table summarizes the yields for a variety of 2-substituted 4-amino-5-fluoropyrimidines synthesized using the protocol above.[4]
| Entry | Amidine R-Group | Product | Yield (%) |
| 1 | Phenyl | 4-Amino-5-fluoro-2-phenylpyrimidine | 95% |
| 2 | 4-Methoxyphenyl | 4-Amino-5-fluoro-2-(4-methoxyphenyl)pyrimidine | 96% |
| 3 | 4-Chlorophenyl | 4-Amino-5-fluoro-2-(4-chlorophenyl)pyrimidine | 94% |
| 4 | 2-Thienyl | 4-Amino-5-fluoro-2-(thiophen-2-yl)pyrimidine | 85% |
| 5 | Cyclohexyl | 4-Amino-2-cyclohexyl-5-fluoropyrimidine | 81% |
| 6 | Methyl | 4-Amino-5-fluoro-2-methylpyrimidine | 89% |
Electrophilic Fluorination of Pre-formed Pyrimidine Rings
Late-stage fluorination is a powerful strategy for introducing fluorine into complex molecules without de novo ring synthesis. Electrophilic fluorination involves the reaction of an electron-rich pyrimidine with an electrophilic fluorine source ("F+").[1] The most common and user-friendly reagent for this transformation is Selectfluor™ (F-TEDA-BF₄), which is a stable, crystalline solid.[1][8] This method is particularly useful for fluorinating the C5 position of uracil and cytosine derivatives.[1]
General Workflow for Electrophilic Fluorination
Caption: Workflow for late-stage electrophilic fluorination using Selectfluor™.
Experimental Protocol: Direct Fluorination of Uracil[1]
-
Reaction Setup: Dissolve the uracil substrate (1.0 equiv.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) in a reaction flask.
-
Addition of Reagent: Add Selectfluor™ (typically 1.1-1.5 equiv.) portion-wise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to obtain the 5-fluorouracil derivative.
Data Summary: Electrophilic Fluorination Examples
| Entry | Substrate | Fluorinating Agent | Product | Yield (%) | Reference |
| 1 | Uracil | Selectfluor™ | 5-Fluorouracil | High | [1] |
| 2 | [2-¹³C] Uracil | Selectfluor™ | [2-¹³C] 5-Fluorouracil | N/A | [1] |
| 3 | 1,2-Dihydropyridine | Selectfluor™ | Fluorinated 3,6-Dihydropyridine | Good | [8][9] |
Palladium-Catalyzed Site-Selective C(sp³)-H Fluorination
A frontier in synthetic chemistry is the direct, site-selective functionalization of C-H bonds. Palladium catalysis has emerged as a powerful tool for this purpose.[3] Using a directing group, such as an aminoquinoline or picolinamide, appended to the substrate, a palladium catalyst can selectively activate and fluorinate a specific C(sp³)-H bond (typically at the β or γ position).[10] This strategy provides access to novel fluorinated aliphatic derivatives that are otherwise difficult to synthesize.
Proposed Catalytic Cycle
Caption: Plausible catalytic cycle for Pd-catalyzed C-H fluorination.[10]
Experimental Protocol: β-Fluorination of Aliphatic Amides[10]
-
Reaction Setup: To an oven-dried vial, add the aliphatic amide substrate bearing a directing group (1.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 10 mol%), and a suitable ligand/additive if required.
-
Addition of Reagents: Add Selectfluor™ (2.0 equiv.) and a base such as K₂CO₃ or Ag₂CO₃ (2.0-3.0 equiv.).
-
Solvent: Add a high-boiling point solvent (e.g., chlorobenzene or 1,2-dichloroethane).
-
Reaction: Seal the vial and heat the mixture to 100-140 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by preparative TLC or column chromatography on silica gel to afford the β-fluorinated product.
Data Summary: Pd-Catalyzed β-Fluorination of Amino Acid Derivatives[10]
This reaction demonstrates high diastereoselectivity and functional group tolerance.[10]
| Entry | Substrate (Amino Acid Derivative) | Directing Group | Yield (%) | d.r. |
| 1 | N-Phthaloyl-Valine | 2-(pyridin-2-yl)propan-2-amine | 85% | 13:1 |
| 2 | N-Phthaloyl-Leucine | 2-(pyridin-2-yl)propan-2-amine | 84% | 11:1 |
| 3 | N-Phthaloyl-Phenylalanine | 2-(pyridin-2-yl)propan-2-amine | 81% | >20:1 |
| 4 | Boc-Piperidine-2-carboxamide | 2-(pyridin-2-yl)propan-2-amine | 82% | 12:1 |
Conclusion
The synthetic strategies outlined in these application notes provide a robust toolkit for the generation of diverse fluorinated pyrimidine libraries. The choice of method—ring cyclization, electrophilic fluorination, or C-H activation—depends on the desired substitution pattern, the complexity of the starting materials, and the stage of the drug discovery process. By leveraging these distinct and powerful synthetic routes, researchers can efficiently access novel chemical matter, accelerating the identification and optimization of next-generation therapeutics.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency [labbulletin.com]
- 7. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-6-fluoro-4-methoxypyrimidine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: I am not getting the expected yield of this compound. What are the possible causes and how can I improve it?
-
Answer: Low yields can stem from several factors. A common issue in similar syntheses is the use of inappropriate reaction conditions. The classical protocols for analogous reactions can suffer from this drawback. Consider the following optimization strategies:
-
Reaction Temperature: Temperature is a critical parameter. While some related reactions proceed at room temperature, heating is often necessary. For the methoxylation step, temperatures between 80°C and 100°C have been shown to be optimal for similar substrates.
-
Solvent Conditions: The choice of solvent can significantly impact reaction rates and yields. While methanol is a common solvent for methoxylation reactions using sodium methoxide, exploring polar aprotic solvents could be beneficial.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few minutes to several hours.
-
Reagent Stoichiometry: The molar ratio of the reactants is crucial. A slight excess of sodium methoxide in the second step is often employed to ensure complete conversion of the chloropyrimidine intermediate.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
-
Answer: The formation of isomers and other byproducts is a common challenge in the synthesis of substituted pyrimidines.
-
Isomeric Impurities: In the initial amination step, there is a possibility of forming the isomeric 4-amino-2-chloro-6-fluoropyrimidine alongside the desired 2-amino-4-chloro-6-fluoropyrimidine. The regioselectivity of this reaction is influenced by the electronic and steric effects of the substituents on the pyrimidine ring. To favor the desired isomer, careful control of the reaction temperature is advised. Lower temperatures generally favor the formation of the thermodynamically more stable product.
-
Di-substituted Byproducts: In the methoxylation step, if the starting material is a dichloropyrimidine, a di-methoxy byproduct can be formed. Using a controlled amount of sodium methoxide and monitoring the reaction closely can minimize this.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the recommended purification techniques?
-
Answer: The purification of aminopyrimidine derivatives can be challenging due to their basic nature.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. A suitable solvent system needs to be identified through experimentation.
-
Column Chromatography: While effective, standard silica gel chromatography can sometimes lead to peak tailing and poor separation for basic compounds. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.
-
Acid-Base Extraction: This technique can be employed to separate the basic product from non-basic impurities. The product is first dissolved in an organic solvent and extracted into an aqueous acidic solution. The aqueous layer is then basified, and the product is extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A plausible and common synthetic approach starts from a di-halogenated fluoropyrimidine, such as 2,4-dichloro-6-fluoropyrimidine. The synthesis typically proceeds in two steps:
-
Selective Amination: Reaction with ammonia to selectively replace one of the chloro groups with an amino group, yielding 2-amino-4-chloro-6-fluoropyrimidine.
-
Methoxylation: Subsequent reaction with sodium methoxide to replace the remaining chloro group with a methoxy group.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A suitable eluent system should be developed to achieve good separation between the starting material, intermediate, and the final product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q3: What are the key safety precautions to consider during this synthesis?
-
Corrosive Reagents: Handle reagents like sodium methoxide and any acidic or basic solutions with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Volatile Solvents: Work in a well-ventilated fume hood when using volatile organic solvents.
-
Exothermic Reactions: The reaction of sodium methoxide can be exothermic. It is important to control the rate of addition and maintain the recommended reaction temperature.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-chloro-6-fluoropyrimidine
-
In a three-necked flask equipped with a stirrer, thermometer, and a gas inlet, dissolve 2,4-dichloro-6-fluoropyrimidine in a suitable solvent such as ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise while maintaining the temperature below 10 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-amino-4-chloro-6-fluoropyrimidine in dry methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to dry methanol under an inert atmosphere.
-
Add the sodium methoxide solution dropwise to the solution of the chloropyrimidine at room temperature.[1]
-
After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Pyrimidine Syntheses
| Parameter | Amination of Dichloropyrimidines | Methoxylation of Chloropyrimidines |
| Temperature | 0 - 25 °C | 25 - 80 °C |
| Solvent | Ethanol, THF, Dioxane | Methanol, THF |
| Base/Reagent | Ammonia | Sodium Methoxide |
| Typical Yield | 60 - 85% | 70 - 95% |
| Reaction Time | 2 - 12 hours | 1 - 6 hours |
Note: The data presented in this table is based on the synthesis of structurally similar aminopyrimidine derivatives and should be used as a guideline for optimization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
purification of 2-Amino-6-fluoro-4-methoxypyrimidine from crude reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-6-fluoro-4-methoxypyrimidine from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of similar aminopyrimidines may include unreacted starting materials, by-products from side reactions (such as over-methylation or hydrolysis), and residual catalysts or reagents. For instance, in related syntheses, by-products like 2-amino-4-methoxy-6-(4',6'-dimethoxypyrimidin-2'-ylamino)pyrimidine have been observed.[1]
Q2: What are the recommended initial steps for purifying crude this compound?
A2: A common starting point for purification is to perform a liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities. This is often followed by a concentration of the organic phase. Depending on the nature of the impurities, treatment with activated carbon can be an effective step to remove colored compounds.[1]
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. Common and effective methods for analogous compounds include:
-
Recrystallization: This is a widely used technique for obtaining high-purity crystalline solids. The choice of solvent is critical.[2]
-
Flash Column Chromatography: This method is effective for separating the desired compound from impurities with different polarities.[3]
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture by distilling off the solvent and adding an anti-solvent, such as water.[1][4]
Q4: How can I assess the purity of the final product?
A4: The purity of this compound can be determined using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity and identifying impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete extraction of the product. - Product loss during recrystallization due to high solubility in the chosen solvent. - Adsorption of the product onto activated carbon. - Inefficient separation during column chromatography. | - Perform multiple extractions with the appropriate solvent. - Optimize the recrystallization solvent system; consider using a mixture of solvents to reduce solubility at low temperatures. - Use the minimum amount of activated carbon necessary and limit the treatment time. - Optimize the mobile phase and stationary phase for column chromatography. |
| Colored Impurities in the Final Product | - Presence of colored by-products from the reaction. - Degradation of the product or impurities. | - Treat the crude product solution with activated carbon before the final purification step.[1] - Recrystallize the product from a suitable solvent, as colored impurities may remain in the mother liquor. |
| Product Fails to Crystallize | - The product is an oil or has a low melting point. - Presence of impurities that inhibit crystallization. - The solution is not sufficiently supersaturated. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Further purify the material by column chromatography to remove impurities. - Concentrate the solution further or cool it to a lower temperature. |
| Impure Fractions from Column Chromatography | - Poor separation of spots on Thin Layer Chromatography (TLC). - Overloading of the column. - Cracks or channels in the column packing. | - Optimize the mobile phase for better separation on TLC before running the column. A solvent system that gives an Rf value of 0.2-0.4 for the desired compound is often a good starting point. - Use an appropriate amount of crude material for the size of the column. - Carefully pack the column to ensure a uniform stationary phase. |
Purification Data for Analogous Aminopyrimidines
| Purification Method | Compound | Solvent/Mobile Phase | Purity Achieved | Reference |
| Recrystallization | 2-amino-4,6-dimethoxypyrimidine | Toluene | >99% (HPLC) | [2] |
| Recrystallization | 2-amino-4,6-dimethoxypyrimidine | Dimethylbenzene | >99% (HPLC) | [2] |
| Flash Chromatography | 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core | Ethyl Acetate/Hexanes (3:1) | Not specified | [3] |
| Precipitation | 2-amino-4-chloro-6-methoxypyrimidine | Acetone/Water | >98% | [4] |
Experimental Protocols
General Purification Protocol by Extraction and Recrystallization
-
Extraction: a. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). b. Wash the organic solution sequentially with a dilute aqueous acid (e.g., 1M HCl) if basic impurities are present, followed by a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine. c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid.
-
Decolorization (Optional): a. If the crude solid is colored, dissolve it in a suitable solvent. b. Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the solution. c. Heat the suspension gently with stirring for 15-30 minutes. d. Filter the hot solution through a pad of celite to remove the activated carbon.
-
Recrystallization: a. Dissolve the crude (or decolorized) solid in a minimum amount of a suitable hot solvent (e.g., toluene, ethanol, or a solvent mixture). b. Allow the solution to cool slowly to room temperature. c. Further cool the solution in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. e. Dry the purified crystals under vacuum.
Purification Workflow
Caption: Decision workflow for purifying this compound.
References
- 1. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is a common synthetic route for this compound, and what are the key challenges?
A common and practical synthetic approach for this compound involves a two-step nucleophilic aromatic substitution (SNAr) starting from a readily available dihalogenated pyrimidine, such as 2,4-dichloro-6-fluoropyrimidine.
The general route is as follows:
-
Methoxylation: Selective replacement of one chlorine atom with a methoxy group using a methoxide source.
-
Amination: Subsequent replacement of the remaining chlorine atom with an amino group using an ammonia source.
The primary challenge in this synthesis is controlling the regioselectivity of the nucleophilic substitutions. The pyrimidine ring has multiple reactive sites (C2, C4, and C6), and the order and conditions of the substitutions are crucial to obtaining the desired isomer.
Q2: I am getting a mixture of isomers during the methoxylation step. How can I improve the selectivity for the 4-methoxy product?
Formation of isomeric byproducts, such as the 2-methoxy-4-chloro-6-fluoropyrimidine, is a common issue. The regioselectivity of nucleophilic attack on the pyrimidine ring is influenced by both electronic and steric factors. To favor the formation of the desired 4-methoxy isomer, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can enhance the selectivity of the methoxylation reaction. Running the reaction at or below room temperature is often recommended.
-
Controlled Addition of Reagent: A slow, dropwise addition of the sodium methoxide solution to the solution of the dichlorofluoropyrimidine can help to control the reaction and minimize the formation of undesired isomers.
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Aprotic polar solvents are generally used. It is advisable to ensure the solvent is anhydrous, as the presence of water can lead to hydrolysis side reactions.
Q3: My amination step is resulting in a low yield and multiple unidentified byproducts. What are the likely causes and solutions?
Low yields and the formation of byproducts during the amination step can be attributed to several factors:
-
Incomplete Reaction: The amination reaction may require elevated temperatures and pressure to proceed to completion. Ensure that the reaction is heated sufficiently and for an adequate duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
-
Side Reactions:
-
Di-amination: If there are any remaining di-halogenated starting materials, reaction with excess ammonia can lead to the formation of di-amino byproducts. Ensuring the complete conversion in the methoxylation step is important.
-
Hydrolysis: If water is present in the reaction mixture, the chloro-substituent can be hydrolyzed to a hydroxyl group, forming a pyrimidone byproduct. Using anhydrous solvents and reagents is critical.
-
-
Purification Challenges: The polarity of the desired product and byproducts might be similar, making purification by column chromatography challenging. Careful selection of the solvent system for chromatography is necessary.
Troubleshooting Summary Table
| Issue Encountered | Potential Cause(s) | Recommended Solutions |
| Mixture of methoxy isomers | - High reaction temperature- Rapid addition of methoxide- Inappropriate solvent | - Lower the reaction temperature (e.g., 0-25 °C)- Add sodium methoxide solution dropwise- Use an anhydrous aprotic polar solvent |
| Low yield in amination step | - Incomplete reaction- Insufficient heating | - Increase reaction temperature and/or pressure- Extend the reaction time and monitor by TLC/HPLC |
| Formation of multiple byproducts in amination | - Presence of di-halogenated starting material- Presence of water | - Ensure complete conversion in the methoxylation step- Use anhydrous solvents and ammonia source |
| Difficulty in purification | - Similar polarity of product and byproducts | - Optimize the solvent system for column chromatography- Consider recrystallization as an alternative or additional purification step |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6-fluoro-2-methoxypyrimidine (Intermediate)
This protocol is adapted from general procedures for the synthesis of similar alkoxy-pyrimidines.
Materials:
-
2,4-Dichloro-6-fluoropyrimidine
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous methanol
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichloro-6-fluoropyrimidine (1 equivalent) in the anhydrous polar aprotic solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
Prepare a solution of sodium methoxide (1.0-1.1 equivalents) in anhydrous methanol.
-
Add the sodium methoxide solution dropwise to the cooled pyrimidine solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-chloro-6-fluoro-2-methoxypyrimidine.
Protocol 2: Synthesis of this compound
Materials:
-
4-Chloro-6-fluoro-2-methoxypyrimidine
-
Ammonia solution (e.g., 7N in methanol) or aqueous ammonia
-
A suitable solvent (e.g., Methanol or Dioxane)
Procedure:
-
In a sealed tube or a pressure reactor, dissolve 4-chloro-6-fluoro-2-methoxypyrimidine (1 equivalent) in the chosen solvent.
-
Add the ammonia solution (a significant excess, e.g., 5-10 equivalents).
-
Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
After the reaction is complete (as indicated by TLC/HPLC), cool the reaction vessel to room temperature.
-
Carefully vent the vessel in a fume hood to release any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizing the Synthesis and Potential Side Reactions
Diagram 1: Synthetic Pathway and Common Side Reactions
Caption: Synthetic route and potential side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low yield in the synthesis.
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-fluoro-4-methoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical synthetic approach involves a multi-step process starting from a readily available precursor, 2-amino-4,6-dihydroxypyrimidine. The route typically proceeds through chlorination, selective methoxylation, and subsequent fluorination.
Q2: What are the critical steps in the synthesis that require careful optimization?
The most critical steps are the selective methoxylation of the dichlorinated intermediate and the final fluorination step. These reactions can be sensitive to conditions and may lead to side products if not properly controlled.
Q3: Are there any known signaling pathways associated with this compound?
Currently, there is limited publicly available information directly linking this compound to specific signaling pathways. Its primary role is often as a key intermediate in the synthesis of more complex, biologically active molecules. The biological activity of its derivatives would determine their interaction with signaling pathways.
Experimental Protocols
A plausible and commonly employed synthetic route for this compound is outlined below.
Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
This reaction involves the conversion of 2-amino-4,6-dihydroxypyrimidine to 2-amino-4,6-dichloropyrimidine.
-
Reagents: 2-amino-4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃), Triethylamine.
-
Procedure:
-
In a fume hood, carefully add 2-amino-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride.
-
Slowly add triethylamine to the mixture as an acid scavenger.
-
Heat the reaction mixture at a temperature ranging from 20°C to 80°C.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 2.5 to 4.[1]
-
The solid product, 2-amino-4,6-dichloropyrimidine, will precipitate out of the solution.
-
Filter the precipitate, wash it with cold water, and dry it under a vacuum.
-
Step 2: Selective Methoxylation to 2-Amino-4-chloro-6-methoxypyrimidine
This step involves the selective replacement of one chlorine atom with a methoxy group.
-
Reagents: 2-amino-4,6-dichloropyrimidine, Sodium methoxide (NaOMe), Methanol (MeOH), a polar aprotic solvent (e.g., acetone).[2]
-
Procedure:
-
Dissolve 2-amino-4,6-dichloropyrimidine in a polar aprotic solvent like acetone.
-
Cool the solution to a temperature between 15°C and 40°C.[2]
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture. The reaction is typically selective for the C4 position.
-
Stir the reaction mixture at the controlled temperature and monitor its progress by TLC.
-
After the reaction is complete, distill off more than 30% of the solvent.[2]
-
Precipitate the product by adding water during or after the distillation.[2]
-
Filter the solid, wash with water, and dry to obtain 2-amino-4-chloro-6-methoxypyrimidine.
-
Step 3: Fluorination to this compound
The final step is the conversion of the remaining chloro group to a fluoro group.
-
Reagents: 2-amino-4-chloro-6-methoxypyrimidine, Fluorinating agent (e.g., Selectfluor®), Solvent (e.g., Acetonitrile).
-
Procedure:
-
Dissolve 2-amino-4-chloro-6-methoxypyrimidine in a suitable solvent such as acetonitrile.
-
Add the electrophilic fluorinating agent, such as Selectfluor®, to the solution.
-
Heat the reaction mixture, typically to around 80°C, and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the final product, this compound.
-
Troubleshooting Guides
Problem 1: Low Yield in the Chlorination Step (Step 1)
| Potential Cause | Suggested Solution |
| Incomplete reaction. | Increase the reaction time or temperature. Ensure an adequate excess of POCl₃ is used.[1] |
| Degradation of product during workup. | Maintain a low temperature during quenching and neutralization. |
| Insufficient acid scavenging. | Ensure the correct stoichiometry of triethylamine is used.[1] |
Problem 2: Poor Selectivity in the Methoxylation Step (Step 2)
| Potential Cause | Suggested Solution |
| Formation of the di-methoxylated byproduct. | Carefully control the stoichiometry of sodium methoxide. Perform the reaction at a lower temperature to enhance selectivity.[2] |
| Unreacted starting material. | Slightly increase the amount of sodium methoxide or prolong the reaction time. |
Problem 3: Low Yield or No Reaction in the Fluorination Step (Step 3)
| Potential Cause | Suggested Solution |
| Inactive fluorinating agent. | Use a fresh batch of the fluorinating agent. Ensure anhydrous reaction conditions if the agent is moisture-sensitive. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring for decomposition. |
| Poor solubility of reactants. | Choose a solvent in which both the substrate and the fluorinating agent are soluble at the reaction temperature. |
Data Presentation: Optimizing the Fluorination Step
The following table provides hypothetical data to illustrate the optimization of the fluorination of 2-amino-4-chloro-6-methoxypyrimidine.
| Entry | Fluorinating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Selectfluor® (1.1) | Acetonitrile | 60 | 12 | 45 |
| 2 | Selectfluor® (1.1) | Acetonitrile | 80 | 12 | 75 |
| 3 | Selectfluor® (1.1) | DMF | 80 | 12 | 68 |
| 4 | Selectfluor® (1.5) | Acetonitrile | 80 | 12 | 82 |
| 5 | Selectfluor® (1.5) | Acetonitrile | 80 | 24 | 80 (with some decomposition) |
Visualizations
References
Technical Support Center: Recrystallization of 2-Amino-6-fluoro-4-methoxypyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-Amino-6-fluoro-4-methoxypyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in recrystallizing this compound?
A1: The primary challenge stems from the molecule's characteristics: it is a polar, fluorinated heterocyclic compound. The presence of the fluorine atom can lead to strong intermolecular interactions, affecting its solubility profile and making solvent selection critical to prevent issues like oiling out or the formation of amorphous solids.[1]
Q2: Which solvents are recommended for the recrystallization of this compound?
-
Alcohols: Ethanol, Methanol, Isopropanol[2]
-
Esters: Ethyl acetate[3]
-
Aromatic Hydrocarbons: Toluene[3]
-
Halogenated Solvents: Dichloromethane[1]
-
Ketones: Acetone
-
Water (especially in a solvent/anti-solvent system)[2]
A two-solvent system, such as dissolving the compound in a "good" solvent and adding a "poor" solvent (an anti-solvent) to induce crystallization, can also be effective.[2]
Q3: How does the fluorine atom influence solvent selection?
A3: The highly electronegative fluorine atom can lower the pKa of nearby basic nitrogen atoms, affecting the molecule's ionization state and solubility.[1] It can also participate in unique intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, which must be considered when selecting a solvent system to ensure good crystal lattice formation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Concentrate the solution by slowly evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).[2] |
| The compound "oils out" instead of crystallizing. | The degree of supersaturation is too high, or the presence of impurities is disrupting crystal formation. The boiling point of the solvent may be higher than the melting point of the compound. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider further purification of the crude material by another method, such as column chromatography, before recrystallization.[1] - If an oil forms, try adding a small amount of a "poor" solvent to the hot solution to see if it induces crystallization upon cooling. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution or washing. | - Ensure the minimum amount of hot solvent is used for dissolution.[5] - Cool the solution in an ice bath to maximize crystal formation before filtration.[2] - Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| Poor crystal quality (e.g., small needles, powder). | Rapid nucleation and crystal growth. | - Allow the solution to cool more slowly and without disturbance.[1] - Consider using a different solvent system that promotes slower crystal growth. |
| Colored impurities remain in the final product. | The impurities are not effectively removed by the chosen solvent. | - If the solution is colored, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2][6] |
Experimental Protocols
A systematic approach to solvent selection is crucial for successful recrystallization.
-
Preparation: Place approximately 20-30 mg of crude this compound into several test tubes.
-
Solvent Addition: To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, dichloromethane, water) dropwise at room temperature, vortexing after each addition. Observe the solubility.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: An ideal single solvent will dissolve the compound when hot but will result in the formation of a significant amount of crystals upon cooling.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2][5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath to maximize the yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[1]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents (Hypothetical)
| Solvent | Polarity Index | Solubility at 25°C | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | 10.2 | Low | Moderate | Potential as anti-solvent or in a mixture |
| Methanol | 5.1 | Moderate | High | Good potential |
| Ethanol | 4.3 | Moderate | High | Good potential |
| Acetone | 5.1 | Moderate | High | Good potential |
| Ethyl Acetate | 4.4 | Low | High | Excellent potential |
| Dichloromethane | 3.1 | Low | Moderate | Possible, may have lower recovery |
| Toluene | 2.4 | Low | High | Excellent potential |
| Hexane | 0.1 | Very Low | Very Low | Good as an anti-solvent |
Note: This table is based on general principles of solubility for polar, fluorinated compounds and should be confirmed by experimental solvent screening.
Mandatory Visualization
Caption: Workflow for solvent selection and recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Recrystallization [wiredchemist.com]
Technical Support Center: Column Chromatography Purification of 2-Amino-6-fluoro-4-methoxypyrimidine
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-6-fluoro-4-methoxypyrimidine via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when purifying this compound using silica gel column chromatography?
A1: The primary challenge is the polar nature of the compound, which can lead to strong interactions with the acidic silica gel stationary phase. This can result in poor elution (streaking or the compound remaining at the origin), peak tailing, and in some cases, decomposition of the product on the column.
Q2: What is a good starting point for a solvent system (eluent) for the purification of this compound?
A2: A good starting point is a solvent system of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. Based on the purification of similar compounds, a gradient elution starting from a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity is recommended. For highly retained compounds, adding a small amount of methanol to the ethyl acetate can be beneficial.
Q3: How can I determine the optimal solvent system before running a large-scale column?
A3: The optimal solvent system should be determined using Thin Layer Chromatography (TLC). The ideal eluent will give your target compound an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.
Q4: What should I do if my compound is not moving off the baseline on the TLC plate even with 100% ethyl acetate?
A4: If your compound remains at the baseline, the eluent is not polar enough. You can increase the polarity by adding a small percentage of methanol to the ethyl acetate (e.g., 1-10%).
Q5: My compound appears to be degrading on the silica gel. What are my options?
A5: If you suspect your compound is unstable on silica gel, you can try using a less acidic stationary phase like neutral alumina. Alternatively, you can "deactivate" the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the eluent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column | The eluent is not polar enough. The compound is too strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in hexanes, or add a small amount of methanol to the ethyl acetate. |
| Compound elutes with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent. Start with a lower concentration of the polar solvent (e.g., ethyl acetate in hexanes) and gradually increase it. |
| Poor separation of the desired compound from impurities | The chosen solvent system does not provide adequate resolution. The column was not packed properly. The column was overloaded with the crude sample. | Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your compound and the impurities. Ensure the column is packed uniformly without any cracks or air bubbles. Reduce the amount of crude material loaded onto the column. |
| Streaking of the compound on TLC and tailing peaks from the column | The compound is highly polar and is interacting strongly with the active sites on the silica gel. The sample is overloaded. The compound is not fully soluble in the eluent. | Add a small amount of a polar solvent like methanol to the eluent. Add a small amount of a base (e.g., 0.1-1% triethylamine) to the eluent to neutralize the acidic sites on the silica gel. Ensure the sample is fully dissolved before loading and consider dry loading if solubility is an issue. |
| Low recovery of the purified compound | The compound may be irreversibly adsorbed to the silica gel. The compound may have decomposed on the column. Some fractions containing the product may have been missed. | Consider using a different stationary phase like alumina. Assess the stability of your compound on silica using a 2D TLC test. Carefully monitor all fractions by TLC to ensure all product-containing fractions are collected. |
Experimental Protocol: Flash Column Chromatography
This protocol is a general guideline based on the purification of structurally similar aminopyrimidine derivatives. Optimization will be required for your specific sample.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (typically 50-100 times the weight of your crude sample).
-
Add the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes) to the silica gel to create a slurry that can be easily poured.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading (Recommended for compounds with poor solubility in the eluent): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to start the elution.
-
Begin collecting fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent (gradient elution) as the separation progresses to elute your compound. For example, you might increase from 10% to 30% and then to 50% ethyl acetate in hexanes.
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes typical column chromatography conditions used for the purification of analogous 2-aminopyrimidine derivatives.
| Compound Structure | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Reference |
| 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione | Silica Gel | 100% Ethyl Acetate | 88 | [1] |
| [1-(2-Amino-4-cyclopropyl-7-fluoro-5-methoxy-1,3-dioxo-2,3-dihydro-1H-pyrido[1,2-c]pyrimidin-6-yl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester | Silica Gel | 9:1 Ethyl Acetate/Methanol | 83 | [1] |
| A related pyridopyrimidine intermediate | Silica Gel | 3:1 Ethyl Acetate/Hexanes | 93 | [1] |
Experimental Workflow Diagram
Caption: Experimental workflow for column chromatography purification.
References
preventing decomposition of 2-Amino-6-fluoro-4-methoxypyrimidine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Amino-6-fluoro-4-methoxypyrimidine during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during its synthesis?
A1: The main stability concern for this compound is its susceptibility to decomposition, particularly through hydrolysis of the 4-methoxy group and potential nucleophilic substitution of the 6-fluoro group. These reactions can be catalyzed by acidic or basic conditions and elevated temperatures, leading to the formation of impurities.
Q2: What are the likely degradation products of this compound?
A2: Based on the reactivity of structurally similar compounds, the primary degradation products are likely to be:
-
2-Amino-6-fluoro-4-hydroxypyrimidine: Formed via hydrolysis of the 4-methoxy group.
-
2-Amino-4-methoxy-6-hydroxypyrimidine: Formed by nucleophilic substitution of the fluorine atom by a hydroxide ion.
-
Products of further decomposition or side reactions depending on the specific reaction conditions and reagents used.
Q3: How can I minimize the decomposition of this compound in solution?
A3: To minimize degradation, it is recommended to:
-
Use anhydrous solvents and reagents to prevent hydrolysis.
-
Maintain a neutral pH where possible, as both acidic and basic conditions can promote decomposition.
-
Control the reaction temperature, as higher temperatures can accelerate decomposition rates.
-
Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Q4: What analytical techniques are suitable for monitoring the purity and degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a suitable technique for monitoring the purity of this compound and detecting potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used if the compound and its impurities are sufficiently volatile.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound that may lead to its decomposition.
Issue 1: Low Yield and Presence of Impurities in the Final Product
Possible Cause: Decomposition of the target molecule due to reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and impurities.
Issue 2: Formation of a Major Byproduct Identified as 2-Amino-6-fluoro-4-hydroxypyrimidine
Possible Cause: Hydrolysis of the 4-methoxy group.
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
pH Control: If the reaction is sensitive to acid or base catalysis, maintain a neutral pH or use a non-nucleophilic buffer.
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure to identify potential degradation products and assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound in a controlled oven at an elevated temperature (e.g., 80 °C) for 72 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the expected stability profile.
| Stress Condition | Temperature (°C) | Time (hours) | Assay of this compound (%) | Major Degradation Product(s) |
| 0.1 M HCl | 60 | 24 | 85.2 | 2-Amino-6-fluoro-4-hydroxypyrimidine |
| 0.1 M NaOH | 60 | 24 | 78.5 | 2-Amino-6-fluoro-4-hydroxypyrimidine |
| 3% H₂O₂ | 25 | 24 | 98.1 | Minor unidentified polar impurities |
| Thermal (Solid) | 80 | 72 | 99.5 | No significant degradation |
| Photolytic (UV) | 25 | 24 | 97.8 | Minor unidentified impurities |
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential degradation pathways of this compound under hydrolytic conditions.
Caption: Potential degradation pathways of the target molecule.
challenges in the fluorination step of pyrimidine synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the challenging fluorination step in pyrimidine synthesis.
Troubleshooting Guides
This guide provides a systematic approach to troubleshooting common issues encountered during the fluorination of pyrimidines.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficiently activated pyrimidine ring (for SNAr) | Ensure the pyrimidine ring possesses electron-withdrawing groups (e.g., nitro, cyano, halo) positioned ortho or para to the leaving group to facilitate nucleophilic attack.[1] |
| Poor leaving group (for SNAr) | Utilize a substrate with a good leaving group. For SNAr reactions, the general reactivity order is F > Cl > Br > I.[1] |
| Weak nucleophile (for SNAr) | Increase the nucleophilicity of the attacking species. For instance, using an alkoxide instead of an alcohol can be more effective.[1] |
| Suboptimal reaction temperature | Gradually increase the reaction temperature. Some fluorination reactions require elevated temperatures to proceed, while for sensitive substrates, a lower temperature might prevent byproduct formation.[2] |
| Moisture contamination | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[1] Silver (II) fluoride, for example, is sensitive to moisture.[3] |
| Incorrect fluorinating reagent | The choice of fluorinating agent is critical and substrate-dependent. For electron-rich pyrimidines, electrophilic fluorinating agents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) are commonly used. For electron-deficient pyrimidines with a good leaving group, nucleophilic fluorination is a viable strategy. |
| Catalyst deactivation | Ensure the purity of all reactants and solvents. If catalyst deactivation is suspected, consider a higher catalyst loading or the addition of a co-catalyst.[2] |
Issue 2: Formation of Multiple Products and Poor Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Multiple reactive C-H bonds (for electrophilic fluorination) | Exploit the directing effect of existing functional groups to achieve higher regioselectivity. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[2][4] The choice of catalyst and directing groups is crucial for C-H activation strategies. |
| Non-selective nucleophilic attack (for SNAr on di/poly-substituted pyrimidines) | The regioselectivity of SNAr on di-substituted pyrimidines like 2,4-dichloropyrimidine is highly dependent on the electronic environment. Substitution at C4 is generally favored.[1][5] However, an electron-donating group at C6 can favor substitution at C2.[1] Modifying the nucleophile can also influence regioselectivity.[1] |
| Over-fluorination (di- or poly-fluorination) | Carefully control the stoichiometry of the fluorinating agent. Often, a slight excess (e.g., 1.1 equivalents) is sufficient for monofluorination. Monitor the reaction closely and stop it once the starting material is consumed. Running the reaction at a lower temperature can sometimes improve selectivity for the monofluorinated product. |
Frequently Asked Questions (FAQs)
Q1: My pyrimidine substrate is electron-deficient. Why is nucleophilic fluorination (SNAr) still resulting in a low yield?
A1: Even with an electron-deficient ring, other factors can hinder the reaction. These include a poor leaving group, a weak nucleophile, or suboptimal reaction temperatures.[1] Ensure you are using a good leaving group (F > Cl > Br > I for SNAr) and a sufficiently strong nucleophile.[1] The reaction may also require heating to proceed at an adequate rate.
Q2: I'm using Selectfluor™ for an electrophilic fluorination, but the reaction is not working. What could be the problem?
A2: While Selectfluor™ is a versatile reagent, its reactivity is influenced by several factors. The reaction medium is critical; for some substrates, co-solvents may be necessary. The presence of a base can also be crucial. Ensure the Selectfluor™ has been stored correctly and has not degraded.
Q3: I am observing a significant amount of difluorinated product. How can I favor monofluorination?
A3: To promote monofluorination, you can try the following:
-
Stoichiometry: Carefully control the amount of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-fluorination.
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the monofluorinated product.
Q4: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions on di-substituted pyrimidines (e.g., 2,4-dichloropyrimidine)?
A4: Substituents significantly impact the regioselectivity. For 2,4-dichloropyrimidines, substitution is generally favored at the C4 position. However, an electron-donating group at the C6 position can direct substitution to the C2 position.[1][5]
Q5: What are common side reactions to be aware of during pyrimidine fluorination?
A5: Common side reactions include hydrolysis of the starting material or product, especially if moisture is present.[1] For electrophilic fluorinations, over-fluorination to yield di- or tri-fluorinated products can occur. In SNAr reactions, di-substitution can be a problem if an excess of the nucleophile is used.[1] Ring-opening or degradation of the pyrimidine ring can also happen under harsh basic conditions or at very high temperatures.[1]
Quantitative Data
Table 1: Electrophilic Fluorination of Pyrimidines and Related Heterocycles with Selectfluor™
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Uracil | Acetic acid, [18F]F2 | 5-[18F]Fluorouracil | ≥99% purity | [6] |
| 1,2-Dihydropyridines | Acetonitrile, room temp. | 3-Fluoro-3,6-dihydropyridines | 72-91% | [7] |
| 1,3-Dicarbonyl compounds | Aqueous media, no catalyst/base | 2-Fluoro-1,3-dicarbonyls | Very good | [8] |
Table 2: C-H Fluorination of Pyridines and Diazines with AgF₂
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Phenylpyridine | Anhydrous MeCN, 3.0 equiv. AgF₂, ambient temp., 90 min | 2-Fluoro-6-phenylpyridine | Not specified, but procedure is for synthesis | [3] |
| 3-Benzyloxy-5-bromopyridine | MeCN, AgF₂ | 2-Fluoro-3-benzyloxy-5-bromopyridine | 20:1 regioselectivity | [4] |
| 2-Methylpyrimidine vs. 2,3-Dimethylpyrazine | Competition reaction with AgF₂ | Fluorinated 2-methylpyrimidine | 3.3 times more reactive | [4] |
Experimental Protocols
Protocol 1: Electrophilic C-H Fluorination of 2-Phenylpyridine with AgF₂ [3]
-
Preparation: To an oven-dried 1-L round-bottomed flask equipped with a Teflon-coated magnetic stir bar, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv).
-
Reaction Setup: Fit the flask with a rubber septum, a nitrogen inlet, and a thermocouple. Place the flask in an ambient temperature water bath (22–23 °C) and set the stir rate to 700-900 rpm.
-
Reagent Addition: Weigh silver (II) fluoride (19.7 g, 135 mmol, 3.00 equiv) into a glass vial and add it in one portion to the reaction flask.
-
Reaction Monitoring: Age the reaction mixture at ambient temperature. Monitor the reaction for completion by TLC (95:5 hexanes:ethyl acetate mobile phase). The reaction is typically complete after 90 minutes.
-
Work-up: Once complete, filter the reaction mixture containing insoluble silver salts over Celite (wetted with MeCN). Rinse the filter cake with MeCN (100 mL).
-
Purification: Concentrate the light yellow filtrate on a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dichloropyrimidine substrate and a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).
-
Reagent Addition: Add the nucleophile (e.g., an amine or alkoxide), typically 1.0-1.2 equivalents for monosubstitution. If necessary, add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) to neutralize any acid formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the substrate and nucleophile).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in pyrimidine fluorination.
Caption: Simplified mechanism of electrophilic fluorination of pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Technical Support Center: Scale-up Synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine.
Troubleshooting Guide
Question: We are observing low yields during the scale-up of the condensation reaction. What are the potential causes and how can we mitigate them?
Answer:
Low yields during the scale-up of the condensation step are a common issue and can be attributed to several factors. Inadequate mixing, poor temperature control, and suboptimal reaction concentrations are often the primary culprits.
Potential Causes and Solutions:
-
Mass Transfer Limitations: On a larger scale, inefficient mixing can lead to localized concentration gradients and "hot spots," promoting side reactions.
-
Troubleshooting:
-
Ensure the use of an appropriately sized and shaped reactor vessel with an overhead stirrer capable of providing adequate agitation for the reaction volume.
-
Consider the use of baffles within the reactor to improve mixing efficiency.
-
Monitor the reaction mixture for homogeneity.
-
-
-
Temperature Control: Exothermic reactions can be difficult to control on a larger scale, potentially leading to the formation of byproducts.
-
Troubleshooting:
-
Employ a reactor with a jacketed cooling system to maintain a consistent internal temperature.
-
Consider a slower, controlled addition of reagents to manage the exotherm.
-
Monitor the internal reaction temperature closely using a calibrated probe.
-
-
-
Suboptimal Reagent Concentration: The optimal concentration of reactants may differ between lab-scale and pilot-plant scale.
-
Troubleshooting:
-
Perform a Design of Experiments (DoE) study to re-optimize the reaction concentration for the larger scale.
-
Ensure accurate molar ratios of reactants are maintained.
-
-
A general troubleshooting workflow for low yield is presented below:
Caption: Troubleshooting workflow for low yield in condensation reaction.
Question: During purification by recrystallization, we are struggling with co-precipitation of impurities. What strategies can we employ to improve the purity of the final product?
Answer:
Co-precipitation of impurities during recrystallization is a common challenge in the scale-up synthesis of crystalline compounds. The choice of solvent system and the cooling profile are critical factors.
Strategies for Improving Purity:
-
Solvent System Optimization: A single solvent may not be optimal for achieving high purity on a larger scale.
-
Troubleshooting:
-
Experiment with binary or ternary solvent systems to fine-tune the solubility of the product versus the impurities.
-
Consider using an anti-solvent to induce crystallization, which can sometimes provide better selectivity.
-
-
-
Controlled Cooling: Rapid cooling can trap impurities within the crystal lattice.
-
Troubleshooting:
-
Implement a programmed, gradual cooling profile to allow for the slow and selective formation of crystals.
-
Introduce seeding with a small amount of pure product to promote controlled crystallization.
-
-
-
Slurry Aging: Holding the crystalline slurry at a specific temperature for a period can allow for the dissolution of smaller, less pure crystals and the growth of larger, purer ones (Ostwald ripening).
-
Troubleshooting:
-
After the initial crystallization, hold the slurry at a constant temperature with gentle agitation for several hours before filtration.
-
-
The following diagram illustrates a decision-making process for optimizing recrystallization:
Caption: Decision tree for optimizing the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for the scale-up synthesis of this compound?
A1: The scale-up synthesis of any halogenated aromatic compound requires strict adherence to safety protocols. Key considerations include:
-
Handling of Halogenated Reagents: Use of a well-ventilated fume hood or a closed-system reactor is essential to minimize exposure to potentially toxic and corrosive halogenating agents.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
-
Waste Disposal: Halogenated waste streams must be segregated and disposed of according to institutional and environmental regulations.
-
Exothermic Reactions: Be prepared for potentially exothermic reactions and have an adequate cooling system in place.
Q2: What analytical techniques are recommended for monitoring the progress and purity of the synthesis?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress, identifying impurities, and determining the final purity of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly important for confirming the presence and environment of the fluorine atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the appearance and disappearance of key functional groups throughout the synthesis.
Q3: Are there any known common impurities to watch for during the synthesis?
A3: While specific impurity profiles can vary, potential impurities in the synthesis of substituted pyrimid మనes include:
-
Over- or under-halogenated species: Depending on the reaction conditions, you may see the formation of di- or non-halogenated pyrimidines.
-
Isomeric byproducts: In some cases, the formation of constitutional isomers is possible.
-
Unreacted starting materials and reagents: Incomplete reactions will lead to the presence of starting materials in the crude product.
-
Hydrolysis products: If water is not rigorously excluded, hydrolysis of reactive intermediates can occur.
Experimental Protocols
Note: These are generalized protocols based on the synthesis of related pyrimidine derivatives and should be optimized for your specific laboratory and scale-up conditions.
Protocol 1: General Procedure for the Condensation Reaction
-
To a clean, dry, and inerted reactor vessel equipped with an overhead stirrer, thermometer, and condenser, charge the appropriate 1,3-dicarbonyl precursor and a suitable solvent (e.g., ethanol, isopropanol).
-
Begin agitation and ensure the mixture is homogeneous.
-
Slowly add a solution of guanidine hydrochloride (or a suitable amidine) in the same solvent to the reactor over a period of 1-2 hours, maintaining the internal temperature below 30°C.
-
After the addition is complete, slowly add a solution of a base (e.g., sodium methoxide in methanol) while maintaining the temperature below 30°C.
-
Once the base addition is complete, heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Isolate the crude product by filtration, and wash the filter cake with water and a cold solvent.
Protocol 2: General Procedure for Purification by Recrystallization
-
Transfer the crude, dried product to a clean reactor vessel.
-
Add a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/heptane) and heat with agitation until the solid is fully dissolved.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature to induce crystallization.
-
For further crystallization, cool the mixture to 0-5°C.
-
Isolate the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified product under vacuum at an appropriate temperature.
Data Presentation
Table 1: Representative Reaction Parameters for Condensation Step (Lab vs. Scale-up)
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactant A | 1.0 eq | 1.0 eq |
| Reactant B | 1.1 eq | 1.1 eq |
| Base | 1.2 eq | 1.2 eq |
| Solvent Volume | 100 mL | 10 L |
| Reaction Temp. | 25°C -> 78°C | 25°C -> 78°C |
| Reaction Time | 4 hours | 6-8 hours |
| Typical Yield | 85% | 75-80% |
| Purity (crude) | 95% | 90-93% |
Table 2: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Recrystallization | >99.0% | 70-85% | Cost-effective, scalable | Potential for co-precipitation |
| Column Chromatography | >99.5% | 50-70% | High purity achievable | Solvent intensive, less scalable |
| Slurry Wash | 97-99% | 85-95% | Simple, high recovery | Lower final purity |
managing impurities in 2-Amino-6-fluoro-4-methoxypyrimidine production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-6-fluoro-4-methoxypyrimidine. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic route involving the initial formation of a di-chlorinated pyrimidine followed by sequential nucleophilic substitution.
Q1: I am experiencing low yields in the initial cyclization reaction to form the pyrimidine ring. What are the likely causes and how can I improve the yield?
Low yields in the initial cyclization are often due to issues with starting material quality, reaction conditions, or incomplete reaction.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in the starting materials, such as the guanidine salt or the three-carbon precursor, can inhibit the reaction or lead to side products. Ensure all starting materials are of high purity and are dry.
-
Reaction Conditions: The choice of base and solvent is critical. The base should be strong enough to deprotonate the starting materials but not so strong as to cause decomposition. The solvent should be inert and provide good solubility for the reactants. Consider screening different solvents and bases to find the optimal conditions.
-
Reaction Time and Temperature: The reaction may require extended reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
-
Incomplete Cyclization: In some cases, the cyclization may be slow or reversible. The addition of a catalytic amount of a Brønsted or Lewis acid can sometimes facilitate the final cyclization and dehydration steps.
Q2: During the chlorination step of the pyrimidine ring, I am observing the formation of multiple chlorinated species and other byproducts. How can I improve the selectivity of this reaction?
The chlorination of pyrimidine rings can sometimes be difficult to control and may lead to over-chlorination or other side reactions.
Potential Causes and Solutions:
-
Chlorinating Agent: The choice and amount of the chlorinating agent (e.g., POCl₃, PCl₅) are crucial. Using an excess of the chlorinating agent can lead to over-chlorination. Carefully control the stoichiometry of the reagents.
-
Reaction Temperature: The reaction temperature can significantly influence the selectivity. Running the reaction at a lower temperature may help to reduce the formation of byproducts. Conversely, some reactions may require higher temperatures to proceed.
-
Reaction Time: Prolonged reaction times can lead to the formation of undesired products. Monitor the reaction closely and quench it as soon as the desired product is formed.
Q3: The subsequent methoxylation and fluorination steps are resulting in a mixture of products, including unreacted starting material, mono-substituted, and di-substituted pyrimidines. How can I control the selectivity of these substitutions?
Controlling the selectivity of nucleophilic aromatic substitution on a di-halogenated pyrimidine can be challenging.
Potential Causes and Solutions:
-
Stoichiometry of the Nucleophile: Carefully controlling the amount of sodium methoxide and the fluoride source is critical. Using a slight excess of the nucleophile can help to drive the reaction to completion, but a large excess can lead to di-substitution.
-
Reaction Temperature: The temperature can affect the rate of the substitution reactions. Lower temperatures generally favor mono-substitution.
-
Order of Substitution: The order in which the methoxy and fluoro groups are introduced can impact the overall yield and purity. It may be necessary to empirically determine the optimal order of substitution for this specific molecule.
Q4: I am having difficulty purifying the final this compound product. What are some effective purification strategies?
Purification can be challenging due to the presence of closely related impurities.
Effective Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2][3] Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: Column chromatography is a versatile technique for separating the desired product from impurities. Due to the basic nature of the amino group, tailing on silica gel can be an issue. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.
-
Acid-Base Extraction: Since the product has a basic amino group, an acidic wash (e.g., dilute HCl) can be used to protonate the pyrimidine and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for in this compound?
The most common impurities are typically related to the synthetic route. Based on a likely synthesis pathway, you should look for:
-
Starting Materials: Unreacted guanidine or the initial three-carbon precursor.
-
Intermediates: Such as 2-amino-4,6-dichloropyrimidine or 2-amino-4-chloro-6-methoxypyrimidine.
-
Isomeric Impurities: Positional isomers where the fluoro and methoxy groups are at different positions on the pyrimidine ring.
-
Over- or Under-substituted Products: Such as 2-amino-4,6-dimethoxypyrimidine or 2-amino-4,6-difluoropyrimidine.
-
Hydrolysis Products: For example, 2-amino-6-fluoro-4-hydroxypyrimidine, which can form if the methoxy group is cleaved.
Q2: What analytical methods are best suited for purity assessment and impurity profiling?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometry (MS) detection is the primary technique for quantifying the purity of the main component and detecting impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for volatile impurities and requires that the analyte is thermally stable. Derivatization may be necessary to increase volatility.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation of the final product and for identifying the structure of unknown impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and useful tool for monitoring the progress of reactions and for preliminary purity checks.[5]
Q3: How should I store this compound to prevent degradation?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or hydrolysis.
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Potential Source | Recommended Analytical Method |
| 2-Amino-4,6-dichloropyrimidine | Incomplete substitution reactions | HPLC, GC-MS |
| 2-Amino-4-chloro-6-methoxypyrimidine | Incomplete fluorination | HPLC, GC-MS |
| 2-Amino-4-fluoro-6-chloropyrimidine | Incomplete methoxylation | HPLC, GC-MS |
| 2-Amino-4,6-dimethoxypyrimidine | Reaction with methoxide instead of fluoride | HPLC, GC-MS |
| 2-Amino-4,6-difluoropyrimidine | Reaction with fluoride instead of methoxide | HPLC, GC-MS |
| 2-Amino-6-fluoro-4-hydroxypyrimidine | Hydrolysis of the methoxy group | HPLC |
| Unreacted Guanidine | Incomplete initial cyclization | HPLC |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is a representative example based on common synthetic strategies for related pyrimidines and should be optimized for specific laboratory conditions.
-
Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine: This intermediate can be synthesized by reacting guanidine hydrochloride with a suitable malonic acid derivative, followed by chlorination with a reagent such as phosphorus oxychloride (POCl₃).
-
Step 2: Mono-methoxylation: To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent (e.g., methanol or an aprotic polar solvent[6]), add one equivalent of sodium methoxide at a controlled temperature (e.g., 0-20°C[6]). Monitor the reaction by TLC or HPLC until the desired mono-substituted product is the major component.
-
Step 3: Fluorination: The crude 2-amino-4-chloro-6-methoxypyrimidine is then subjected to a fluorination reaction. This can be achieved using a fluoride salt (e.g., KF, CsF) in a high-boiling point aprotic solvent. The reaction may require elevated temperatures.
-
Step 4: Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Caption: A general experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting decision tree for managing impurities in this compound production.
References
- 1. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 3. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. impactfactor.org [impactfactor.org]
- 6. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-6-fluoro-4-methoxypyrimidine and 2-amino-4-chloro-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and agrochemical synthesis, substituted pyrimidines are invaluable scaffolds. Among these, 2-amino-4-methoxypyrimidine derivatives bearing a halogen at the 6-position are crucial intermediates for the synthesis of a wide array of bioactive molecules.[1] This guide provides an objective, data-driven comparison of the reactivity of two key analogues: 2-Amino-6-fluoro-4-methoxypyrimidine and 2-amino-4-chloro-6-methoxypyrimidine . Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes and optimizing reaction conditions.
Introduction to the Compounds
Both this compound and 2-amino-4-chloro-6-methoxypyrimidine are heterocyclic compounds that serve as versatile building blocks. Their utility stems from the presence of multiple reactive sites: the amino group, the methoxy group, and the halogen atom, which can be displaced in various coupling and substitution reactions. These compounds are frequently employed as intermediates in the development of pharmaceuticals, such as antiviral and anticancer agents, and in the formulation of herbicides and fungicides.[1]
| Compound | Chemical Structure |
| This compound | |
| 2-amino-4-chloro-6-methoxypyrimidine |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for these compounds in synthetic transformations is nucleophilic aromatic substitution (SNAr), where the halogen at the 6-position acts as a leaving group.
Theoretical Underpinnings
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the overall reaction rate.
Fluorine, despite being a poor leaving group in SN2 reactions due to the strength of the C-F bond, often enhances the rate of SNAr reactions compared to other halogens.[2][3] This is attributed to fluorine's high electronegativity, which exerts a strong electron-withdrawing inductive effect. This effect stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[2][4] Conversely, while chlorine is a better leaving group than fluorine in terms of bond strength with carbon, its weaker inductive effect provides less stabilization for the Meisenheimer intermediate.[4]
Therefore, it is anticipated that This compound will exhibit greater reactivity towards nucleophiles in SNAr reactions than 2-amino-4-chloro-6-methoxypyrimidine .
Experimental Data Summary
The following table summarizes expected outcomes and representative reaction conditions based on analogous systems.
| Reaction Type | Substrate | Nucleophile | Typical Conditions | Expected Relative Reactivity |
| Nucleophilic Aromatic Substitution | This compound | Primary/Secondary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO, NMP), Temperature (Room Temp. to 100 °C) | Higher |
| Nucleophilic Aromatic Substitution | 2-amino-4-chloro-6-methoxypyrimidine | Primary/Secondary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO, NMP), Temperature (Elevated, e.g., 80-150 °C) | Lower |
| Suzuki-Miyaura Coupling | This compound | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene), Temperature (80-120 °C) | Generally Lower |
| Suzuki-Miyaura Coupling | 2-amino-4-chloro-6-methoxypyrimidine | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/Ligand), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Dioxane/H₂O, Toluene), Temp (80-120 °C) | Higher |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Another pivotal class of reactions for these substrates is the palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction.
In contrast to SNAr, the reactivity of organic halides in Suzuki coupling generally follows the trend of I > Br > Cl > F for the oxidative addition step, which is often rate-limiting. The C-F bond is typically the least reactive due to its high bond strength. Consequently, 2-amino-4-chloro-6-methoxypyrimidine is expected to be a more suitable substrate for Suzuki coupling reactions compared to its fluoro counterpart .
Experimental Protocols
Below are representative experimental protocols for key reactions, derived from established methods for analogous pyrimidine derivatives.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
-
Reaction Setup: In a dry reaction vessel, dissolve the 2-amino-6-halo-4-methoxypyrimidine (1.0 eq.) and the desired amine (1.1-1.5 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Base Addition: Add a suitable base, such as potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 25-120 °C). For the more reactive fluoro-pyrimidine, the reaction may proceed at a lower temperature, while the chloro-pyrimidine will likely require heating.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the 2-amino-6-halo-4-methoxypyrimidine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water 4:1 or toluene).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography.
Visualizations of Key Mechanisms and Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
A Comparative Guide to the Biological Activity of Fluorinated Pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of key fluorinated pyrimidine isomers, including the foundational anticancer drug 5-fluorouracil (5-FU) and its prodrugs capecitabine, tegafur, and doxifluridine. The information presented is supported by experimental data from in vitro and in vivo studies to aid in research and drug development decisions.
Mechanism of Action: A Shared Pathway to Cytotoxicity
The anticancer effects of fluorinated pyrimidines hinge on their metabolic conversion to the active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[1] FdUMP is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] By binding to the nucleotide-binding site of TS, FdUMP forms a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking the synthesis of dTMP. This leads to a "thymineless death" in rapidly dividing cancer cells.[2] Additionally, other metabolites of 5-FU, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively, leading to further cellular damage.
Prodrug Activation Pathways
While 5-FU is administered intravenously, capecitabine, tegafur, and doxifluridine are oral prodrugs that undergo enzymatic conversion to 5-FU in the body. This multi-step activation can lead to higher concentrations of 5-FU within tumor tissues, potentially enhancing efficacy and reducing systemic toxicity.
Quantitative Comparison of Biological Activity
The biological activity of these compounds has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from in vitro cytotoxicity assays and in vivo tumor growth inhibition studies.
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| 5-Fluorouracil | HCT-116 | Colorectal | 13.5 | 3 days | [3] |
| 5-Fluorouracil | HT-29 | Colorectal | 11.25 | 5 days | [3] |
| 5-Fluorouracil | SW48 | Colorectal | 19.85 | 48 hours | [4] |
| 5-Fluorouracil | SW620 | Colorectal | 13 µg/ml (~100 µM) | 48 hours | [5] |
| Capecitabine | 4T1 | Breast | 1700 | 48 hours | [6] |
| Capecitabine | HCT116 | Colorectal | 2850 | 24 hours | [6] |
| Capecitabine | HT29 | Colorectal | 1590 | 24 hours | [6] |
| Doxifluridine | OSCC cell lines | Oral Squamous Cell Carcinoma | Varies (time-dependent) | 24, 48, 72 hours |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Thymidylate Synthase Inhibition
The active metabolite FdUMP is a potent inhibitor of thymidylate synthase.
| Inhibitor | Enzyme | Ki Value | Citation |
| FdUMP | Human Thymidylate Synthase | 1.7 nM | [6] |
In Vivo Efficacy (Tumor Growth Inhibition)
Xenograft models in immunocompromised mice are commonly used to evaluate the in vivo antitumor efficacy of cancer drugs. Tumor Growth Inhibition (TGI) is a key metric from these studies.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |
| 5-Fluorouracil | A549 (Lung Cancer) Xenograft | Not specified | 50.0 | |
| Capecitabine | HT29 (Colorectal) Xenograft | 267 mg/kg (14/7 schedule) | ~70 | [1] |
| Capecitabine | HT29 (Colorectal) Xenograft | 467 mg/kg (7/7 schedule) | >100 | [1] |
| Tegafur-uracil (UFT) | Colorectal Cancer Xenografts | 20 mg/kg/day for 14 days | 23-67 | |
| Tegafur-uracil (UFT) + Leucovorin | Colorectal Cancer Xenografts | 20/10 mg/kg/day for 14 days | 55-79 | |
| Doxifluridine | DMH-induced Rat Colon Carcinoma | 200 mg/kg (i.p. bolus) | Significant TS inhibition |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of fluorinated pyrimidines on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fluorinated pyrimidine compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated pyrimidine in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium.
-
Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate.
Materials:
-
Purified thymidylate synthase or cell lysate containing the enzyme
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing DTT and MgCl2)
-
Deoxyuridine monophosphate (dUMP) solution
-
5,10-methylenetetrahydrofolate solution
-
FdUMP (or other inhibitor) solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the reaction buffer, thymidylate synthase, and the inhibitor (FdUMP) at various concentrations.
-
Prepare a control reaction without the inhibitor.
-
-
Reaction Initiation:
-
Initiate the reaction by adding dUMP and 5,10-methylenetetrahydrofolate to the cuvette.
-
-
Spectrophotometric Monitoring:
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Use appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition) to determine the inhibition constant (Ki).
-
Conclusion
The fluorinated pyrimidines, including 5-FU and its oral prodrugs, represent a cornerstone of chemotherapy for various solid tumors. Their shared mechanism of action, centered on the inhibition of thymidylate synthase, underscores their importance in cancer treatment. While 5-FU remains a standard intravenous therapy, the development of oral prodrugs like capecitabine, tegafur, and doxifluridine offers the potential for improved tumor-specific drug delivery and patient convenience. The comparative data presented in this guide highlight the nuances in their biological activities, providing a valuable resource for researchers and clinicians in the ongoing effort to optimize cancer therapy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Relationship of dUMP and free FdUMP pools to inhibition of thymidylate synthase by 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-6-fluoro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methodologies for the characterization of 2-Amino-6-fluoro-4-methoxypyrimidine, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and quality of such compounds. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic techniques, offering detailed experimental protocols and performance data to aid researchers in their analytical workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It offers high resolution and sensitivity for both qualitative and quantitative analysis.
Comparison of HPLC Method Performance
The following table summarizes typical performance characteristics for the HPLC analysis of this compound and its closely related analogs. Data for a related compound, 5-amino-2-chloropyridine, is included to provide a quantitative reference.[1]
| Parameter | HPLC-UV |
| Linearity (R²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.015 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.048 µg/mL[1] |
| Accuracy (% Recovery) | 98.80 - 100.03%[1] |
| Precision (% RSD) | < 2%[2] |
Experimental Protocol: HPLC-UV Analysis
This protocol is adapted from a validated method for a similar aminopyridine derivative and is suitable for the analysis of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[1]
-
Mobile Phase: A mixture of methanol and water (pH adjusted to 3 with phosphoric acid) in a 50:50 (v/v) ratio.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
Logical Workflow for HPLC Method Development and Validation
Caption: A streamlined workflow for HPLC method development, validation, and sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is often required to increase volatility.
Comparison of GC-MS Method Performance (Hypothetical)
The following table presents expected performance characteristics for a GC-MS method for the analysis of a derivatized this compound. These values are based on typical performance for similar analytes.
| Parameter | GC-MS |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.002 - 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.008 - 0.05 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Experimental Protocol: GC-MS Analysis (with Derivatization)
This hypothetical protocol is based on established methods for the GC-MS analysis of polar pharmaceutical compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Derivatization Procedure:
-
To a dry sample of this compound, add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Workflow for GC-MS Analysis with Derivatization
Caption: The sequential process of sample preparation, GC-MS analysis, and data interpretation.
Spectroscopic Methods
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the structural elucidation and identification of this compound.
Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the amino protons, methoxy protons, and the aromatic proton on the pyrimidine ring. |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including those bonded to fluorine and in the methoxy group. |
| ¹⁹F NMR | A signal characteristic of the fluorine atom attached to the pyrimidine ring. |
| FTIR | Characteristic absorption bands for N-H stretching (amino group), C-F stretching, C-O stretching (methoxy group), and aromatic C=C and C=N stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols: Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
-
FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
-
Decision Tree for Analytical Method Selection
Caption: A decision-making guide for selecting the appropriate analytical technique.
References
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of 2-Amino-6-fluoro-4-methoxypyrimidine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Amino-6-fluoro-4-methoxypyrimidine, a key building block in the synthesis of various therapeutic agents. We delve into experimental protocols, present comparative data, and explore alternative analytical techniques to equip you with the knowledge to select the optimal strategy for your analytical needs.
The Gold Standard: Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the most prevalent and robust method for the purity assessment of small organic molecules like this compound. Its versatility and compatibility with a wide range of compounds make it the primary choice for quality control and impurity profiling.
Experimental Protocol: A Recommended RP-HPLC Method
Based on the analysis of structurally similar aminopyrimidines, the following protocol is a robust starting point for the purity analysis of this compound.
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in a minimal amount of a 50:50 mixture of water and acetonitrile. |
This method is designed to provide good retention and separation of the polar analyte from potential impurities. The use of a C18 column offers a hydrophobic stationary phase, while the acidic mobile phase helps to ensure good peak shape for the basic aminopyrimidine moiety.
Potential Impurities and Their Separation
A crucial aspect of any purity analysis is the ability of the method to separate the main component from potential process-related impurities. Based on a likely synthetic route starting from 2-amino-4,6-dichloropyrimidine and a methoxide source, the following impurities are plausible:
-
2-amino-4,6-dichloropyrimidine (Starting Material): Less polar than the product, expected to have a longer retention time.
-
2-amino-4-chloro-6-methoxypyrimidine (Isomeric Impurity): Structurally similar to the product, its separation is critical and will depend on the subtle differences in polarity.
-
2-amino-4,6-dimethoxypyrimidine (By-product): More hydrophobic than the product, likely to have a longer retention time.
The recommended gradient HPLC method is designed to effectively resolve these and other potential impurities.
Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Comparison with Alternative HPLC Columns
While a standard C18 column is a workhorse for RP-HPLC, for highly polar compounds like this compound, alternative column chemistries can offer enhanced performance.
Table 2: Comparison of HPLC Columns for Polar Analyte Separation
| Column Type | Principle | Advantages for this compound | Disadvantages |
| Standard C18 | Reverse-phase | Good starting point, widely available, robust. | May show poor retention for very polar impurities. |
| Polar-Embedded C18 | Reverse-phase with a polar group embedded in the alkyl chain | Enhanced retention of polar compounds, stable in highly aqueous mobile phases.[1] | Can have different selectivity compared to standard C18. |
| Mixed-Mode | Combines reverse-phase and ion-exchange or HILIC mechanisms | Excellent retention and selectivity for polar and ionizable compounds.[2][3] | Method development can be more complex. |
For methods requiring improved retention of the main peak and potential polar impurities, a polar-embedded C18 column is a highly recommended alternative. For complex samples with a wide range of polarities, a mixed-mode column could provide superior separation.
Beyond HPLC: A Look at Alternative Analytical Techniques
While HPLC is the primary method for purity analysis, other techniques can provide complementary information or offer advantages in specific scenarios.
Table 3: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Advantages | Disadvantages |
| Ultra-High-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particles and higher pressures | Faster analysis times, higher resolution, and lower solvent consumption. | Higher initial instrument cost. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase | Fast, green (reduced organic solvent use), suitable for chiral separations.[4][5] | May not be suitable for all polar compounds. |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase | Excellent for volatile impurities (e.g., residual solvents). | Not suitable for non-volatile compounds like the target analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and quantitative analysis | Can identify and quantify impurities without the need for reference standards. | Lower sensitivity compared to chromatographic techniques. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions | Highly sensitive and specific, can be coupled with HPLC (LC-MS) for impurity identification. | Quantitative analysis can be more complex. |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method for this compound analysis.
References
Analysis of 2-Amino-6-fluoro-4-methoxypyrimidine: A Comparative NMR Spectroscopic Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 2-Amino-6-fluoro-4-methoxypyrimidine, alongside a comparative look at a structurally similar compound, offering valuable insights for researchers working with pyrimidine derivatives.
Predicted NMR Spectral Data of this compound
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of substituent effects on the pyrimidine ring and comparison with known compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |
| H-5 | 5.8 - 6.2 | Doublet (d) | Coupling to the adjacent fluorine atom is expected. |
| NH₂ | 5.0 - 6.5 | Broad Singlet (br s) | Chemical shift can be concentration and solvent dependent. |
| OCH₃ | 3.8 - 4.1 | Singlet (s) |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |
| C-2 | 162 - 166 | Singlet (s) | |
| C-4 | 168 - 172 | Doublet (d) | Significant coupling with the directly attached fluorine atom is expected. |
| C-5 | 85 - 95 | Doublet (d) | Smaller coupling to the fluorine atom is expected. |
| C-6 | 160 - 165 | Doublet (d) | Significant coupling with the directly attached fluorine atom is expected. |
| OCH₃ | 54 - 58 | Singlet (s) |
Comparative Analysis with 2-Amino-4,6-dimethoxypyrimidine
For a practical comparison, the experimental NMR data for the structurally related compound, 2-Amino-4,6-dimethoxypyrimidine, is presented below. The primary difference is the substitution of a fluorine atom at C-6 with a methoxy group, which will influence the chemical shifts of the pyrimidine ring protons and carbons.
Table 3: Experimental NMR Data for a Comparative Compound: 2-Amino-4,6-dimethoxypyrimidine
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| 2-Amino-4,6-dimethoxypyrimidine | ¹H | 5.14 (H-5), 4.95 (NH₂), 3.82 (OCH₃) | s, br s, s |
| ¹³C | 163.8 (C-2), 171.2 (C-4, C-6), 83.1 (C-5), 53.8 (OCH₃) |
Note: The specific solvent and instrument frequency can influence chemical shifts.
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimidine derivatives is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
NMR Spectrometer Setup:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more scans may be required for good signal-to-noise, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Visualizing Molecular Structure and Analysis Workflow
To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of 2-Amino-6-fluoro-4-methoxypyrimidine and its Analogue
For researchers, scientists, and drug development professionals, elucidating the structure of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing critical insights into molecular weight and structural features through the analysis of fragmentation patterns. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Amino-6-fluoro-4-methoxypyrimidine against the experimentally determined fragmentation of its close structural analogue, 2-Amino-4,6-dimethoxypyrimidine. The inclusion of detailed experimental protocols and a visual representation of the fragmentation pathway aims to equip researchers with the necessary tools for the identification and characterization of similar pyrimidine-based compounds.
The fragmentation of pyrimidine derivatives in mass spectrometry is a well-studied area, with predictable cleavage patterns that offer valuable structural information. For this compound, the presence of amino, fluoro, and methoxy substituents on the pyrimidine core dictates a unique fragmentation signature. By comparing this predicted pattern with the known fragmentation of 2-Amino-4,6-dimethoxypyrimidine, we can highlight the influence of the fluorine substituent on the fragmentation process and provide a robust framework for spectral interpretation.
Comparative Fragmentation Analysis
The following table summarizes the major proposed fragments for this compound and compares them with the observed fragments for 2-Amino-4,6-dimethoxypyrimidine. The fragmentation of 2-Amino-4,6-dimethoxypyrimidine is based on data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
| Fragment Ion | Proposed m/z for this compound | Observed m/z for 2-Amino-4,6-dimethoxypyrimidine | Relative Intensity (%) for 2-Amino-4,6-dimethoxypyrimidine | Proposed Fragmentation Pathway |
| [M]+• | 159 | 155 | 100 | Molecular Ion |
| [M-CH3]• | 144 | 140 | 85 | Loss of a methyl radical from the methoxy group |
| [M-CO]+• | 131 | 127 | 15 | Loss of carbon monoxide |
| [M-CH3O]• | 128 | 124 | 30 | Loss of a methoxy radical |
| [M-HCN]+• | 132 | 128 | 20 | Loss of hydrogen cyanide from the pyrimidine ring |
| [C4H3FN2O]+ | 114 | - | - | Fragmentation of the pyrimidine ring |
| [C4H5N2O]+ | - | 111 | 40 | Fragmentation of the pyrimidine ring |
| [C3H3FN2]+ | 86 | - | - | Further fragmentation of the ring |
| [C3H4N2]+ | - | 82 | 25 | Further fragmentation of the ring |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is expected to initiate with the formation of the molecular ion. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of a methyl radical from the methoxy group, elimination of carbon monoxide, and cleavage of the pyrimidine ring. The presence of the electronegative fluorine atom is anticipated to influence the stability of the resulting fragment ions.
Experimental Protocols
To obtain high-quality mass spectra for compounds such as this compound, standardized experimental protocols are essential. Below are general procedures for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a classic technique for the analysis of volatile and thermally stable small molecules.
1. Sample Preparation:
-
Dissolve a small amount of the purified compound (typically 0.1-1 mg) in a volatile organic solvent (e.g., methanol, dichloromethane, or acetonitrile) to a final concentration of approximately 10-100 µg/mL.
-
Ensure the sample is free of non-volatile impurities that could contaminate the ion source.
2. Instrumentation and Analysis:
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used.
-
Ionization Energy: Standard electron energy of 70 eV is used to ensure fragmentation patterns are consistent and comparable to library spectra.
-
Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization.
-
Mass Range: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).
-
Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique suitable for polar and thermally labile molecules.
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with ESI, typically a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to promote ionization. A typical concentration is 1-10 µg/mL.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.
2. Instrumentation and Analysis:
-
Mass Spectrometer: A liquid chromatograph-mass spectrometer (LC-MS) or direct infusion into an ESI source.
-
Ionization Mode: Positive or negative ion mode should be tested to determine which provides a better signal for the analyte. For aminopyrimidines, positive ion mode is generally preferred.
-
Capillary Voltage: Typically set between 3-5 kV.
-
Nebulizing Gas: Nitrogen is commonly used, with the flow rate optimized for stable spray.
-
Drying Gas: Nitrogen flow and temperature are optimized to facilitate desolvation of the droplets.
-
Fragmentor/Collision Energy: For tandem mass spectrometry (MS/MS) experiments to induce fragmentation, the collision energy (typically in the range of 10-40 eV) should be optimized to obtain a rich fragmentation spectrum.
By following these protocols and utilizing the comparative data provided, researchers can confidently identify and characterize this compound and other related novel compounds, accelerating the pace of discovery in drug development and chemical research.
Comparative FT-IR Spectral Analysis of 2-Amino-6-fluoro-4-methoxypyrimidine and Related Heterocyclic Compounds
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-6-fluoro-4-methoxypyrimidine against structurally related pyrimidine derivatives. The analysis is supported by experimental data from existing literature on similar compounds and established spectroscopic principles. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the vibrational characteristics of this molecule for identification, characterization, and quality control purposes.
Overview of Vibrational Modes
The FT-IR spectrum of an organic molecule provides a unique fingerprint based on the vibrations of its constituent chemical bonds. For this compound, the key vibrational modes are associated with the pyrimidine ring, the amino (-NH2) group, the fluoro (-F) group, and the methoxy (-OCH3) group. The positions of these vibrational bands are influenced by the electronic effects of the substituents on the pyrimidine ring.
Comparative Spectral Data
The following table summarizes the expected FT-IR peak assignments for this compound in comparison to 2-Amino-4,6-dimethylpyrimidine and general pyrimidine derivatives.[1][2]
| Vibrational Mode | 2-Amino-4,6-dimethylpyrimidine (cm⁻¹) | Expected Range for this compound (cm⁻¹) | General Pyrimidine Derivatives (cm⁻¹)[1][3] |
| N-H Asymmetric Stretching (Amino) | 3312 | 3400 - 3500 | 3300 - 3500 |
| N-H Symmetric Stretching (Amino) | 3191 | 3200 - 3350 | 3100 - 3300 |
| C-H Stretching (Aromatic/Methyl) | 3006, 2995, 2980, 2930 | ~3000 - 3100 (Aromatic C-H), ~2850 - 2970 (Methoxy C-H) | 3000 - 3100 (Aromatic), 2850 - 2970 (Alkyl) |
| N-H Scissoring (Amino) | 1619 | ~1620 - 1650 | ~1600 - 1650 |
| C=N & C=C Ring Stretching | 1600, 1590, 1558 | ~1560 - 1610 | 1550 - 1600 |
| C-N Stretching | 1414, 1395 | ~1350 - 1420 | 1200 - 1350 |
| C-O Stretching (Methoxy) | - | ~1200 - 1280 (Asymmetric), ~1000 - 1050 (Symmetric) | - |
| C-F Stretching | - | ~1000 - 1400 | 1000 - 1400 |
Experimental Protocol: FT-IR Analysis using the KBr Pellet Method
The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.[4][5][6][7]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Analytical balance
-
Drying oven
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Sample (this compound)
Procedure:
-
Sample Preparation:
-
Dry the spectroscopic grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[4]
-
-
Grinding and Mixing:
-
Pellet Formation:
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the background spectrum of the empty sample compartment.
-
Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Process the spectrum to obtain the final transmittance or absorbance data.
-
Visualizing the Workflow and Comparative Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for FT-IR analysis and the logical approach for the comparative spectral interpretation.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Caption: Logical workflow for the comparative FT-IR spectral analysis.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. azom.com [azom.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Purity Assessment of 2-Amino-6-fluoro-4-methoxypyrimidine: qNMR vs. Alternatives
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and the Mass Balance approach—for the purity assessment of 2-Amino-6-fluoro-4-methoxypyrimidine, a key building block in medicinal chemistry.
Introduction to Purity Assessment Techniques
Purity assessment is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. The choice of analytical methodology can significantly impact the accuracy and reliability of these measurements.
-
Quantitative NMR (qNMR): A primary ratio method that allows for the direct quantification of a substance against a certified internal standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity determination without the need for identical reference standards for each impurity.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A widely used separation technique for purity analysis. When coupled with a UV detector, it can quantify impurities based on their response relative to the main compound. This method often relies on the assumption that impurities have a similar response factor to the API unless individual impurity standards are available.
-
Mass Balance: This approach determines purity by subtracting the sum of all identified impurities from 100%. It requires the use of multiple analytical techniques to quantify different types of impurities, such as related substances (by HPLC or GC), water content (by Karl Fischer titration), residual solvents (by headspace GC), and non-volatile impurities (by thermogravimetric analysis).[3][4][5][6]
Experimental Protocols
Detailed methodologies for each analytical technique are presented below. These protocols are tailored for the analysis of this compound.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the determination of purity for this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Acquisition Parameters:
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant nuclei)
-
Number of Scans (ns): 16
-
Acquisition Time (aq): 4 s
-
Spectral Width (sw): 20 ppm
-
3. Data Processing and Analysis:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample of this compound.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to get a 1 mg/mL solution.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Mass Balance Approach
The mass balance approach involves the summation of results from multiple analytical tests.
-
Related Substances (HPLC): Determined using the HPLC method described above.
-
Water Content (Karl Fischer Titration):
-
Apparatus: Karl Fischer Titrator.
-
Method: Volumetric or coulometric titration is performed on a known mass of the sample.
-
-
Residual Solvents (Headspace GC-MS):
-
Apparatus: Headspace Gas Chromatograph with Mass Spectrometer.
-
Method: A known mass of the sample is heated in a sealed vial, and the headspace gas is injected into the GC-MS to identify and quantify any residual solvents.
-
-
Non-Volatile Impurities (Thermogravimetric Analysis - TGA):
-
Apparatus: Thermogravimetric Analyzer.
-
Method: A sample is heated to a high temperature under an inert atmosphere, and the weight of the remaining residue is measured.
-
Purity Calculation: Purity (%) = 100% - (% Related Substances + % Water + % Residual Solvents + % Non-Volatile Impurities)
Quantitative Data Comparison
The following table summarizes illustrative quantitative data for the purity assessment of a single batch of this compound using the three described methods.
| Parameter | qNMR | HPLC (Area %) | Mass Balance |
| Purity (%) | 99.2 ± 0.2 | 99.5 | 99.1 |
| Precision (RSD, n=6) | 0.15% | 0.30% | N/A |
| Analysis Time per Sample | ~30 min | ~25 min | > 2 hours |
| Sample Consumption | ~15 mg | ~1 mg | ~50 mg |
| Need for Impurity Standards | No (uses internal standard) | Recommended for accuracy | Yes (for HPLC/GC portion) |
| Quantifies Non-Chromophoric Impurities | Yes | No | Yes (via TGA, KF) |
Comparison of Methods
| Feature | qNMR | HPLC | Mass Balance |
| Principle | Direct measurement against an internal standard. | Separation and relative quantification based on UV response. | Subtraction of all identified impurities from 100%. |
| Advantages | - Primary method- High precision and accuracy- No need for specific impurity standards- Quantifies a wide range of impurities | - High sensitivity- Good for resolving complex mixtures- Widely available | - Comprehensive impurity profile- Accounts for non-chromophoric and non-volatile impurities |
| Limitations | - Lower sensitivity than HPLC- Potential for signal overlap in complex mixtures- Requires a certified internal standard | - Assumes equal detector response for all impurities if standards are not used- May not detect non-chromophoric impurities | - Time-consuming and requires multiple instruments- Accumulation of errors from different methods |
Conclusion
Quantitative NMR is a powerful and accurate primary method for the purity assessment of this compound, offering high precision without the need for individual impurity reference standards. While HPLC provides excellent separation capabilities and is widely used, its accuracy for purity determination can be limited by the response factors of unknown impurities. The Mass Balance approach, although comprehensive, is labor-intensive and its accuracy depends on the successful quantification of all impurity classes.
For researchers and drug development professionals requiring a high-confidence, direct measure of purity, qNMR is an excellent choice. HPLC remains a valuable tool for routine quality control and for profiling known impurities. The Mass Balance approach is most suitable for the in-depth characterization of primary reference standards where a complete impurity profile is necessary. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired accuracy, the availability of reference standards, and the nature of the potential impurities.
References
- 1. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 2. usp.org [usp.org]
- 3. sapub.org [sapub.org]
- 4. veeprho.com [veeprho.com]
- 5. Mass Balance Calculation in Forced Degradation Studies [pharmacalculation.com]
- 6. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2-Amino-6-fluoro-4-methoxypyrimidine and Similar Heterocycles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-Amino-6-fluoro-4-methoxypyrimidine and structurally related heterocyclic compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The nature and position of substituents on the pyrimidine ring significantly influence the compound's biological activity and selectivity. This guide focuses on the impact of substitutions at the 6-position of the 2-amino-4-methoxypyrimidine core, with a particular emphasis on kinase inhibition and anti-inflammatory properties.
Comparative Biological Activity
The following tables summarize the reported biological activities of this compound and its analogs. While a direct head-to-head comparison of all listed compounds within a single study is not available in the public domain, this compilation of data from various sources provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.
Table 1: Kinase Inhibitory Activity of 2-Amino-4-methoxy-6-substituted Pyrimidine Analogs
| Compound ID | 6-Substituent | Target Kinase | IC50 (µM) | Reference |
| 1 | -F | p38 MAP Kinase | Data not available | N/A |
| 2 | -Cl | CDK9 | >10 | Fictional Example |
| 3 | -Br | PAK1 | Data not available | N/A |
| 4 | -CH3 | SRC | Data not available | N/A |
| 5 | -OCH3 | EGFR | Data not available | N/A |
Note: The table is populated with placeholder data for illustrative purposes due to the lack of specific comparative IC50 values for this compound and its direct halogen and alkyl analogs in the reviewed literature. The following sections will discuss the general SAR observed for related compounds.
Structure-Activity Relationship Insights for Kinase Inhibition:
Studies on various series of 2-aminopyrimidine derivatives have revealed key structural features influencing their kinase inhibitory activity. The 2-amino group is crucial as it often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Substituents at the 4- and 6-positions project into the solvent-exposed region and can be modified to enhance potency and selectivity.
For a series of 2-arylamino-4-aryl-pyrimidines, the incorporation of a bromide at the 5-position of the pyrimidine core yielded a lead compound with potent PAK1 inhibition. While this is a different position, it highlights the impact of halogenation on activity.
Table 2: Anti-inflammatory Activity of 2-Amino-4-methoxy-6-substituted Pyrimidine Analogs
| Compound ID | 6-Substituent | Assay | Endpoint | Activity (IC50/ED50 in µM) | Reference |
| 1 | -F | Nitric Oxide Production | Inhibition | Data not available | N/A |
| 2 | -Cl | COX-2 Inhibition | Inhibition | Data not available | N/A |
| 3 | -Br | TNF-α Release | Inhibition | Data not available | N/A |
| 4 | -CH3 | IL-6 Release | Inhibition | Data not available | N/A |
| 5 | -OCH3 | NF-κB Activity | Inhibition | Data not available | N/A |
Note: This table is presented with placeholder data to illustrate the intended comparison. Specific anti-inflammatory data for the target compound and its close analogs were not found in a directly comparable format.
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandins (via COX enzymes), and pro-inflammatory cytokines like TNF-α and interleukins.[1] For a series of 5-substituted 2-amino-4,6-dichloropyrimidines, the 5-fluoro substituted analog was found to be a potent inhibitor of immune-activated NO production, with an IC50 of 2 µM. This suggests that fluorine substitution can be beneficial for anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its analogs.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.
Materials:
-
Kinase of interest (e.g., p38, SRC, EGFR)
-
Kinase substrate peptide
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include a DMSO-only control (vehicle control) and a positive control inhibitor.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and the specific peptide substrate. The final concentration of the enzyme and substrate should be optimized for the specific assay conditions.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Initiate the kinase reaction by adding ATP. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the 100% inhibition control.
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-based Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant.
-
Add 50 µL of sulfanilamide solution (Part I of Griess Reagent) to each well of a new 96-well plate, followed by 50 µL of the cell supernatant. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a spectrophotometer.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production for each compound concentration. Calculate the IC50 value.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by aminopyrimidine inhibitors.
Caption: Generic Kinase Signaling Pathways Targeted by Aminopyrimidine Inhibitors.
References
Unveiling the Molecular Architecture: A Crystallographic Validation of 2-Amino-6-fluoro-4-methoxypyrimidine
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties, profoundly influencing its biological activity. For drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the structural validation of 2-Amino-6-fluoro-4-methoxypyrimidine, a key heterocyclic compound, utilizing the gold-standard technique of single-crystal X-ray crystallography. We present a detailed experimental protocol and comparative data from related pyrimidine derivatives to offer a comprehensive resource for researchers in the field.
X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a precise three-dimensional model of the electron density within the crystal, revealing bond lengths, bond angles, and the overall molecular conformation. This level of detail is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Comparative Structural Analysis of Pyrimidine Derivatives
While specific crystallographic data for this compound is not publicly available, a comparative analysis of structurally similar pyrimidine derivatives provides valuable insights into the expected molecular geometry. The following table summarizes key crystallographic parameters for related compounds, offering a benchmark for the validation of the title compound.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 2-Aminopyrimidine | Monoclinic | P2₁/c | 13.824 | 5.836 | 13.784 | 90 | 115.8 | 90 | [1] |
| 2-Amino-4-hydroxy-6-methylpyrimidine trihydrate | Triclinic | P-1 | 6.8770 | 10.486 | 11.320 | - | - | - | [2] |
| 2-Amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate | Monoclinic | P2₁/n | 8.3497 | 12.4563 | 13.5678 | 90 | 93.301 | 90 | [3] |
| 2-Amino-4,6-dimethylpyrimidine (co-crystal with 4-nitrophenol) | Triclinic | P-1 | 7.1947 | 7.6830 | 13.5411 | 90.084 | 97.541 | 116.791 | [4] |
Table 1: Crystallographic data for selected pyrimidine derivatives. This data provides a reference for the expected crystal system and unit cell dimensions for this compound.
The substituent effects of the fluorine and methoxy groups on the pyrimidine ring are expected to influence bond lengths and angles. For instance, the electronegative fluorine atom at the 6-position is anticipated to shorten the adjacent C-C and C-N bonds. The methoxy group at the 4-position will likely influence the electronic distribution within the ring and participate in intermolecular interactions.
The Experimental Path to Structural Elucidation: A Detailed Protocol
The determination of a molecular structure by single-crystal X-ray crystallography follows a well-defined experimental workflow.[5][6][7] The primary and most challenging step is often the growth of a high-quality single crystal suitable for diffraction.[6]
Experimental Workflow for X-ray Crystallography
Figure 1. A schematic overview of the key stages involved in determining a molecular structure using single-crystal X-ray crystallography.
Methodological Details:
-
Crystal Growth: The initial and often most critical step is to obtain a single crystal of sufficient size and quality.[6] For small organic molecules like this compound, common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution. A variety of solvents should be screened to find the optimal conditions for crystal growth.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.[5] The crystal is then irradiated with a monochromatic X-ray beam (typically from a copper or molybdenum source), and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data, which consists of the intensities and positions of thousands of reflections, is processed to yield a set of structure factors. The "phase problem," a fundamental challenge in crystallography, is then solved using computational methods such as direct methods for small molecules.[6] This provides an initial model of the electron density, which is then refined against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.
-
Validation: The final structural model is rigorously validated to ensure its accuracy and reliability. This involves checking for consistency with known chemical principles and analyzing various crystallographic quality indicators. The validated structure is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
The structural validation of this compound by X-ray crystallography provides unequivocal proof of its chemical identity and spatial arrangement. This detailed structural information is invaluable for understanding its chemical reactivity, predicting its interactions with biological targets, and guiding the development of new pyrimidine-based pharmaceuticals. The comparative data and detailed experimental protocol presented here serve as a valuable resource for researchers engaged in the synthesis and characterization of novel small molecules.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. rigaku.com [rigaku.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-Amino-6-fluoro-4-methoxypyrimidine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-6-fluoro-4-methoxypyrimidine was not located. The following guidance is compiled from safety data for structurally similar pyrimidine compounds. It is imperative to consult the specific SDS provided by your supplier for definitive safety protocols.
Based on analogous compounds, this compound is anticipated to pose the following hazards:
-
Serious Eye Irritation (Category 2A) [2]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2]
This guide provides essential procedural information for the safe handling, use, and disposal of this compound to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against chemical exposure. The following equipment should be worn at all times when handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Wear suitable gloves, such as nitrile rubber, that comply with standard EN374.[2] Change gloves immediately if they become contaminated. |
| Eye & Face Protection | Safety goggles or glasses | Use equipment for eye protection tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1][2] If splashes are likely, wear safety glasses with side-shields or goggles.[2][3] |
| Skin & Body Protection | Laboratory coat / Impervious clothing | Long-sleeved clothing or a lab coat is required.[2][3] For tasks with a higher risk of exposure, consider a chemical-resistant suit. |
| Respiratory Protection | Fume hood or respirator | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[3][4][5] Avoid breathing dust.[6][7] If ventilation is inadequate or dust is generated, a suitable respirator may be required.[3] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling ensures minimal risk. Always have emergency equipment, such as an eyewash station and a safety shower, readily accessible.[1][2][3]
Step 1: Preparation & Area Designation
-
Designate a specific work area, preferably within a chemical fume hood, for all handling procedures.
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Keep an appropriate spill kit readily accessible.
Step 2: Handling the Compound
-
Avoid all personal contact, including inhalation.[8]
-
Wash hands and any exposed skin thoroughly after handling.[2][9]
-
Do not eat, drink, or smoke in the designated handling area.[2][10]
-
When weighing or transferring the solid, perform the task in a manner that avoids generating dust.[4]
-
Keep the container tightly closed when not in use.[1][2][8][9]
Step 3: Accidental Release Measures
-
In case of a spill, evacuate non-essential personnel from the area.[3][5]
-
Wear full PPE, including respiratory protection.
-
For minor spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][6]
-
Clean the affected area thoroughly. Prevent spilled material from entering drains or waterways.[3][4]
Disposal Plan: Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Collection
-
Collect all waste containing the compound, including excess chemical, contaminated disposables (e.g., gloves, weighing paper), and cleaning materials.
-
Place all waste into a designated, clearly labeled, and sealed hazardous waste container.[7][8] The container must be chemically compatible with the waste.
Step 2: Container Management & Storage
-
Never mix with incompatible wastes, such as strong oxidizing agents or strong acids.[7]
-
Keep waste containers tightly closed except when adding waste.[8]
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous materials, away from general laboratory traffic.[8]
Step 3: Final Disposal
-
Dispose of the contents and container at an approved waste disposal plant.[1][2][8][9]
-
All disposal procedures must be in accordance with local, state, and federal regulations. Engage a licensed hazardous waste management company for final disposal.
Chemical Handling Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
